molecular formula C38H42N8O6S2 B1219859 C38H42N8O6S2 CAS No. 2667-89-2

C38H42N8O6S2

Número de catálogo: B1219859
Número CAS: 2667-89-2
Peso molecular: 770.9 g/mol
Clave InChI: IWXAZSAGYJHXPX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bisbentiamine is an organic molecular entity.

Propiedades

IUPAC Name

[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-benzoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N8O6S2/c1-25(45(23-47)21-31-19-41-27(3)43-35(31)39)33(15-17-51-37(49)29-11-7-5-8-12-29)53-54-34(16-18-52-38(50)30-13-9-6-10-14-30)26(2)46(24-48)22-32-20-42-28(4)44-36(32)40/h5-14,19-20,23-24H,15-18,21-22H2,1-4H3,(H2,39,41,43)(H2,40,42,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXAZSAGYJHXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SSC(=C(C)N(CC3=CN=C(N=C3N)C)C=O)CCOC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N8O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048586
Record name Bisbentiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

770.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2667-89-2
Record name Bisbentiamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2667-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisbentiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bisbentiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.369
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Bisbentiamine vs Thiamine blood-brain barrier permeability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The efficient delivery of thiamine (Vitamin B1) to the Central Nervous System (CNS) is a critical challenge in treating neurodegenerative disorders such as Alzheimer’s disease and Wernicke-Korsakoff syndrome.[1] While thiamine hydrochloride is the standard of care, its bioavailability in the brain is severely restricted by rate-limiting transport mechanisms at the blood-brain barrier (BBB).[2][1]

Bisbentiamine (O-benzoylthiamine disulfide) represents a distinct class of "brain-penetrating" thiamine derivatives.[2][1] Unlike thiamine, which relies on saturable transporters (SLC19A2/SLC19A3), bisbentiamine utilizes a passive diffusion mechanism facilitated by its high lipophilicity (LogP ~8.6), followed by intracellular metabolic trapping.[1] This guide provides a technical analysis of the disparity in BBB permeability between these two compounds, supported by physicochemical data, mechanistic pathways, and validation protocols.

Physicochemical Foundations

The fundamental difference in BBB permeability stems from the molecular architecture of these two compounds. Thiamine is a charged, hydrophilic cation, whereas bisbentiamine is a lipophilic, uncharged disulfide dimer.

Comparative Physicochemical Profile
PropertyThiamine HydrochlorideBisbentiamine (O-benzoylthiamine disulfide)Impact on BBB Permeability
Molecular Structure Thiazolium salt (Monomer)Disulfide dimer (homodimer) with benzoyl estersBisbentiamine masks the charged thiazolium ring.[3][2][1]
Molecular Weight 337.27 g/mol 770.92 g/mol Bisbentiamine is larger but lipophilicity overrides size constraints.
Lipophilicity (LogP) -3.90 (Hydrophilic)8.62 (Highly Lipophilic)Critical Driver: Positive LogP enables passive membrane transit.[3][2][1]
Ionization State (pH 7.4) Cationic (Positive charge)Non-ionizedCharge prevents passive diffusion for Thiamine.[3][1]
Solubility Water-soluble (>500 mg/mL)Chloroform/Ethanol soluble; Water insolubleLipids dissolve Bisbentiamine; Water dissolves Thiamine.[3][2][1]

Technical Insight: The high LogP of Bisbentiamine (approx. 8.6) suggests it partitions almost exclusively into lipid bilayers, bypassing the aqueous paracellular routes and transporter constraints that limit Thiamine.

Mechanisms of BBB Translocation

The kinetic disparity is driven by the transport mechanism. Thiamine uptake is saturable (Michaelis-Menten kinetics), meaning increasing the dose does not linearly increase brain concentration once transporters are occupied.[1] Bisbentiamine uptake is non-saturable (First-order kinetics).[2][1]

Pathway A: Thiamine (Carrier-Mediated)

Thiamine requires specific transporters to cross the BBB:

  • THTR-1 (SLC19A2): High affinity, low capacity.[3][1]

  • THTR-2 (SLC19A3): Lower affinity.[2][1] Limitation: These transporters are easily saturated at physiological concentrations, creating a "bottleneck" for high-dose therapy.[2][1]

Pathway B: Bisbentiamine (Passive Diffusion & Metabolic Trapping)[1][3]
  • Lipophilic Entry: Bisbentiamine diffuses freely through the endothelial cell membrane.

  • Disulfide Exchange: Upon entering the cytoplasm (or glia), the disulfide bond is reduced by intracellular glutathione or cysteine.[3]

  • Metabolic Trapping: The reduction releases free thiamine, which is immediately phosphorylated by Thiamine Pyrophokinase (TPK) into Thiamine Pyrophosphate (TPP).[3][1] TPP is charged and cannot diffuse out, effectively "trapping" the vitamin in the brain.

BBB_Transport Blood Systemic Circulation (Blood) Thiamine Thiamine (H+) Blood->Thiamine Bisben Bisbentiamine (Lipophilic Dimer) Blood->Bisben BBB Blood-Brain Barrier (Endothelial Membrane) Brain Brain Parenchyma (Neurons/Glia) Reduction Reduction via Glutathione Brain->Reduction Bisbentiamine THTR THTR-1/2 Transporter (Saturable) Thiamine->THTR Limited Binding THTR->Brain Slow Influx Diffusion Passive Diffusion (Non-Saturable) Bisben->Diffusion Diffusion->Brain Rapid Influx Trapping Phosphorylation (TPK) -> TPP (Trapped) Reduction->Trapping Releases Thiamine

Figure 1: Comparative transport mechanisms.[3][2][1] Thiamine is throttled by the THTR transporter, while Bisbentiamine bypasses this limit via passive diffusion and is subsequently trapped intracellularly.

Pharmacokinetics & Brain Distribution[2]

Empirical data highlights the superiority of disulfide derivatives in CNS loading.

  • Plasma Kinetics: Bisbentiamine produces a lower initial plasma spike of free thiamine compared to IV thiamine, but maintains a sustained release due to the reservoir effect in erythrocytes.

  • Brain Kinetics:

    • Thiamine: Brain levels plateau quickly. Increasing the plasma dose by 10-fold may only result in a marginal increase in brain TPP.

    • Bisbentiamine: Brain levels show a linear correlation with dose. Studies indicate O-benzoylthiamine disulfide yields significantly higher thiamine content in the cerebrum and cerebellum compared to equimolar thiamine hydrochloride.[2][1]

Critical Distinction: Unlike Benfotiamine (which effectively raises peripheral levels but has poor CNS penetration due to lack of disulfide-mediated lipid solubility), Bisbentiamine is a true CNS-penetrant disulfide.[3][2][1]

Experimental Validation Protocols

To validate these properties in a drug development setting, the following "Self-Validating" protocols are recommended. These move beyond simple plasma monitoring to direct CNS assessment.

Protocol A: In Situ Rat Brain Perfusion (The Gold Standard)

This method measures the unidirectional influx transfer coefficient (


) without the confounding variables of systemic metabolism.[3]

Workflow:

  • Perfusate Preparation:

    • Buffer: Bicarbonate-buffered physiological saline (pH 7.4), gassed with 95% O2/5% CO2.[2][1]

    • Tracers: radiolabeled [3H]-Bisbentiamine vs. [3H]-Thiamine.[3][2][1]

    • Marker: [14C]-Sucrose (to quantify vascular volume/integrity).[2][1]

  • Surgical Procedure:

    • Anesthetize rat (Ketamine/Xylazine).[1]

    • Cannulate the common carotid artery; ligate the external carotid.

    • Sever the cardiac ventricles to stop systemic flow immediately before perfusion.

  • Perfusion:

    • Pump perfusate at 10 mL/min for 30–60 seconds.

    • Validation Step: Ensure pressure does not damage BBB (monitor via manometer).[1]

  • Capillary Depletion (Critical):

    • Homogenize brain tissue.

    • Add Dextran (70 kDa) and centrifuge at 5,400g for 15 min.

    • Result: Pellet = Endothelial cells (Vascular trap); Supernatant = Parenchyma (True CNS uptake).[1]

  • Analysis:

    • Calculate

      
       (mL/s/g) = 
      
      
      
      .[1]
Protocol B: In Vitro Cellular Accumulation (Neuroblastoma Model)

A higher throughput screen using SH-SY5Y or Neuro-2a cells.[3][2][1]

Protocol_Flow cluster_Analysis Dual Analysis Pathway Start Seed Neuro-2a Cells (24-well plate) Treat Treatment Groups: 1. Thiamine HCl (10-100 µM) 2. Bisbentiamine (10-100 µM) Start->Treat Wash Wash x3 with Ice-Cold PBS (Stops Transport) Treat->Wash 1-4 Hour Incubation Lysis Cell Lysis (0.1% Triton X-100) Wash->Lysis HPLC HPLC-Fluorescence (Detect Thiochrome) Lysis->HPLC Protein BCA Assay (Normalize to Protein) Lysis->Protein

Figure 2: In vitro validation workflow. This protocol distinguishes intracellular accumulation from surface binding.

Therapeutic Implications

The physicochemical superiority of Bisbentiamine translates directly to clinical potential for "brain-energy" diseases.[2][1]

  • Alzheimer’s Disease (AD): AD brains show reduced TPK activity and lower TPP levels.[3][4] High-dose Thiamine is ineffective due to transport saturation.[2][1] Bisbentiamine can force-load the brain with substrate, potentially overcoming enzymatic deficits via mass action.[2][1]

  • Supramolecular Therapy: Because Bisbentiamine uptake is non-saturable, it allows for "megadose" strategies that are impossible with standard thiamine salts.[3]

References

  • Mechanism of Bisbentiamine & Thiamine Disulfides

    • Title: Bisbentiamine: Mechanism and Physicochemical Properties.
    • Source: P
    • URL:[Link][1]

  • Physicochemical Properties (LogP)

    • Title: Bisbentiamine Chemical Properties and Partition Coefficients.[5][6]

    • Source: GuideChem / Chemical Book.
  • Comparative Brain Uptake (Disulfides vs. Thiamine)

    • Title: Biological properties of O-benzoylthiamine disulfide (Bisbentiamine).[2][1][5][7][8][9][10][11]

    • Source: Journal of Vitaminology (Japan).[1]

    • URL:[Link]

  • In Situ Brain Perfusion Methodology

    • Title: Evaluation of blood-brain barrier thiamine efflux using the in situ rat brain perfusion method.[2]

    • Source: Journal of Neurochemistry (NIH PubMed).[1]

    • URL:[Link]

  • Thiamine Transporters (SLC19A2/A3)

    • Title: Thiamine Transporters and their role in Neurodegeneration.[12]

    • Source: Frontiers in Neurology.
    • URL:[Link]

Sources

Bisbentiamine: A Novel Thiamine Prodrug for the Mechanistic Treatment of Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diabetic neuropathy remains one of the most prevalent and debilitating complications of diabetes, with current treatments largely limited to symptomatic relief. The pathogenesis is deeply rooted in hyperglycemia-induced metabolic dysregulation, leading to nerve damage through several interconnected biochemical pathways. This guide provides a comprehensive technical overview of bisbentiamine, a lipophilic thiamine derivative, as a mechanism-based therapeutic agent. We will explore the molecular underpinnings of diabetic neuropathy, the unique pharmacokinetic advantages of bisbentiamine, its multimodal mechanism of action centered on the activation of the enzyme transketolase, and the preclinical and clinical evidence supporting its development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and advance novel therapeutic strategies for this challenging condition.

The Pathogenic Landscape of Diabetic Neuropathy

The chronic hyperglycemia characteristic of diabetes initiates a cascade of metabolic disturbances within neuronal and glial cells, which are particularly vulnerable due to their insulin-independent glucose uptake. This overload of intracellular glucose saturates the normal glycolytic pathway, shunting excess metabolites into damaging side-pathways.[1] Extensive research has identified four primary, interconnected pathways that drive the pathophysiology of diabetic neuropathy:

  • The Polyol Pathway: Excess glucose is converted to sorbitol by aldose reductase, a process that consumes the crucial antioxidant cofactor NADPH.[2][3][4] The subsequent oxidation of sorbitol to fructose depletes NAD+. This redox imbalance heightens oxidative stress and contributes to osmotic stress within the nerve.[3][4][5]

  • Advanced Glycation End-product (AGE) Formation: Hyperglycemia promotes the non-enzymatic glycation of proteins and lipids, forming AGEs.[6][7] These molecules can impair protein function, cross-link extracellular matrix components leading to microvascular stiffness, and activate receptors (RAGE) that trigger inflammatory and oxidative responses.[8][9]

  • The Protein Kinase C (PKC) Pathway: High glucose levels increase the synthesis of diacylglycerol (DAG), a key activator of PKC isoforms.[10][11][12] Aberrant PKC activation alters gene expression and contributes to vascular dysfunction, including changes in blood flow and increased permeability, which are detrimental to nerve health.[11][13][14]

  • The Hexosamine Biosynthesis Pathway (HBP): A fraction of fructose-6-phosphate is diverted into the HBP, leading to the production of UDP-N-acetylglucosamine.[15][16][17] This molecule is a substrate for O-GlcNAcylation, a post-translational modification that can alter the function of various transcription factors and signaling proteins, contributing to insulin resistance and vascular complications.[17][18][19]

A common consequence of these four pathways is a dramatic increase in oxidative stress , characterized by the overproduction of reactive oxygen species (ROS).[8][20][21][22] This oxidative environment damages cellular components, including DNA, lipids, and proteins, impairs mitochondrial function, and is considered a final common pathway leading to neuronal dysfunction and apoptosis.[1][20][21]

hyperglycemia Chronic Hyperglycemia glycolysis Glycolysis Overload hyperglycemia->glycolysis polyol Polyol Pathway glycolysis->polyol age AGE Formation glycolysis->age pkc PKC Activation glycolysis->pkc hexosamine Hexosamine Pathway glycolysis->hexosamine oxidative_stress Oxidative Stress (ROS↑) polyol->oxidative_stress age->oxidative_stress pkc->oxidative_stress hexosamine->oxidative_stress nerve_damage Nerve Damage & Dysfunction (Diabetic Neuropathy) oxidative_stress->nerve_damage

Core Pathogenic Pathways in Diabetic Neuropathy.

Bisbentiamine: A Superior Thiamine Prodrug

Thiamine, in its active form thiamine diphosphate (TDP), is a critical coenzyme for several key enzymes in carbohydrate metabolism.[6][23] However, standard water-soluble thiamine has low bioavailability, limiting its therapeutic efficacy. This has led to the development of lipophilic derivatives designed for enhanced absorption and cellular penetration.[24]

Bisbentiamine is a synthetic, lipid-soluble derivative of thiamine.[23][25] Its chemical structure allows it to be absorbed more efficiently from the gastrointestinal tract via passive diffusion, bypassing the saturable transport mechanisms required by aqueous thiamine.[25] Once absorbed, it is enzymatically converted within cells to release active thiamine, leading to significantly higher intracellular concentrations of thiamine and its active form, TDP.[23][25] This enhanced bioavailability is the cornerstone of its therapeutic potential.[23]

The Central Mechanism: Transketolase Activation

The primary therapeutic action of bisbentiamine stems from its ability to robustly increase intracellular TDP levels. TDP is the essential coenzyme for transketolase , a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[26][27] By boosting transketolase activity, bisbentiamine effectively redirects excess glycolytic intermediates—specifically fructose-6-phosphate and glyceraldehyde-3-phosphate—away from the pathogenic pathways described above and into the benign PPP.[26][28]

This single enzymatic enhancement has a powerful multimodal effect:

  • Inhibition of the Polyol, AGE, PKC, and Hexosamine Pathways: By shunting their precursor metabolites into the PPP, activated transketolase effectively starves the four major pathogenic pathways simultaneously.[26][28][29]

  • Reduction of Oxidative Stress: The PPP generates NADPH, a primary cellular reductant essential for regenerating the master antioxidant, glutathione.[3][26] By both increasing NADPH production (via the PPP) and decreasing ROS generation (by inhibiting the pathogenic pathways), bisbentiamine directly counteracts the oxidative stress that drives nerve damage.[23]

cluster_main Intracellular Glucose Metabolism cluster_pathways Pathogenic Pathways cluster_intervention Therapeutic Intervention glucose Excess Glucose g6p G6P / F6P glucose->g6p ga3p GA3P g6p->ga3p hexosamine Hexosamine g6p->hexosamine ppp Pentose Phosphate Pathway (PPP) g6p->ppp polyol Polyol ga3p->polyol age AGEs ga3p->age pkc PKC ga3p->pkc ga3p->ppp ros_down ROS ↓ ppp->ros_down nadph_up NADPH ↑ ppp->nadph_up bisbentiamine Bisbentiamine tdp Thiamine Diphosphate (TDP) ↑ bisbentiamine->tdp transketolase Transketolase Activation tdp->transketolase transketolase->ppp Shunts Metabolites

Workflow for Preclinical Testing of Bisbentiamine.
Protocol: Quantification of Thiamine Derivatives by HPLC

Causality: High-performance liquid chromatography (HPLC) with pre-column derivatization to fluorescent thiochrome is the gold standard for quantifying thiamine and its phosphorylated esters in biological samples. [30][31]This method provides the sensitivity and specificity needed to confirm target engagement by measuring the increase in intracellular TDP following bisbentiamine administration. [32]

  • Sample Preparation: Collect whole blood or tissue homogenates. Lyse red blood cells and precipitate proteins using trichloroacetic acid.

  • Derivatization: In an alkaline environment (pH > 9), oxidize the thiamine compounds in the sample extract to their respective fluorescent thiochrome derivatives using potassium ferricyanide. [30][33]3. Chromatographic Separation: Inject the derivatized sample onto a reversed-phase C18 HPLC column. [30]Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) to separate thiochrome, thiochrome monophosphate, and thiochrome diphosphate. [31]4. Detection: Use a fluorescence detector with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm. [33]5. Quantification: Generate a standard curve using known concentrations of thiamine, ThMP, and TDP. Calculate the concentrations in the samples by comparing their peak areas to the standard curve.

Future Directions and Drug Development

Bisbentiamine represents a promising pathogenesis-based therapy for diabetic neuropathy. Its multimodal mechanism, targeting the upstream origin of several damaging metabolic pathways, offers a significant advantage over therapies that target single downstream events.

Key considerations for future development include:

  • Long-Term Clinical Trials: Robust, long-term trials are needed to confirm if the symptomatic benefits seen in short-term studies translate to objective, disease-modifying effects on nerve structure and function.

  • Combination Therapy: Given the complexity of diabetic neuropathy, bisbentiamine could be a foundational component of a "complication cocktail" combined with other agents, such as antioxidants (e.g., alpha-lipoic acid) or neurotrophic factors. [1]* Biomarker Development: Identifying reliable biomarkers of pathway activation (e.g., plasma AGEs or markers of oxidative stress) could help in stratifying patients and monitoring therapeutic response.

  • Early Intervention: Investigating the use of bisbentiamine in patients with pre-diabetes or early-stage neuropathy may offer the best chance to prevent irreversible nerve damage. [34][35]

Conclusion

Bisbentiamine is a scientifically compelling candidate for the treatment of diabetic neuropathy. By leveraging an enhanced pharmacokinetic profile to restore physiological thiamine function, it directly counteracts the core metabolic dysregulation induced by hyperglycemia. Its ability to simultaneously inhibit multiple pathogenic pathways and reduce oxidative stress provides a strong mechanistic rationale for its therapeutic potential. Further rigorous preclinical and clinical investigation is warranted to fully establish its role in managing and potentially reversing this debilitating diabetic complication.

References

  • Russell, J. W., Zilliox, L. A. (2014). Treatment for Diabetic Peripheral Neuropathy: What have we Learned from Animal Models? Journal of the Peripheral Nervous System, 19(4), 279-293.
  • Lazić, A., Bumbaširević, U., et al. (2021). Thiamine and benfotiamine: Focus on their therapeutic potential. Vitamins and Hormones, 116, 247-273.
  • Bettendorff, L., et al. (2008).
  • Zilliox, L. A., & Russell, J. W. (2019). Treatment for diabetic peripheral neuropathy: What have we learned from animal models?. International review of neurobiology, 146, 153–187.
  • Cameron, N. E., & Cotter, M. A. (2003). Polyol pathway and diabetic peripheral neuropathy. Diabetes/Metabolism Research and Reviews, 19(3), 173-184. [Link]

  • Buse, M. G. (2006). Hexosamines, insulin resistance and the complications of diabetes: current status. American Journal of Physiology-Endocrinology and Metabolism, 290(1), E1-E8.
  • Li, H., et al. (2023). Oxidative Stress in Diabetic Peripheral Neuropathy: Pathway and Mechanism-Based Treatment. Antioxidants, 12(5), 1022. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benfotiamine?.
  • Vincent, A. M., et al. (2002). Oxidative stress and diabetic neuropathy: pathophysiological mechanisms and treatment perspectives. Diabetes/Metabolism Research and Reviews, 18(3), 176-184. [Link]

  • Sytze, T. V., & Calcutt, N. A. (2000). Protein kinase C changes in diabetes: is the concept relevant to neuropathy?. Diabetes, 49(6), 897-903. [Link]

  • Mandal, S. (2019). Benfotiamine Health Benefits and Side Effects. News-Medical.net.
  • Vincent, A. M., et al. (2004).
  • Dr. Mezie. (2025).
  • Low, P. A., Nickander, K. K., & Tritschler, H. J. (1997). The roles of oxidative stress and antioxidant treatment in experimental diabetic neuropathy. Diabetes, 46(Supplement 2), S38-S42.
  • Edwards, J. L., Vincent, A. M., & Feldman, E. L. (2008). Oxidative stress and diabetic neuropathy: a new understanding of an old problem. Journal of the Peripheral Nervous System, 13(4), 237-250.
  • Patsnap Synapse. (2024). What is Benfotiamine used for?.
  • Lusi, E. A., & Szewczyk, A. (2023). The importance of thiamine (vitamin B1) in humans. Bioscience Reports, 43(10), BSR20231453.
  • Dhat, R. K., & Singh, G. (2023). Biochemistry, Polyol Or Sorbitol Pathways. In StatPearls.
  • Wikipedia. (n.d.).
  • Geraldes, P., & King, G. L. (2010). Activation of Protein Kinase C Isoforms and Its Impact on Diabetic Complications.
  • Yoshikawa, T., et al. (2021). Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems. International Journal of Molecular Sciences, 22(3), 1035.
  • Kamei, J. (2001). Therapeutic potential of PKC inhibitors in painful diabetic neuropathy. Expert Opinion on Investigational Drugs, 10(9), 1653-1664. [Link]

  • Buse, M. G. (2006). Hexosamines, insulin resistance, and the complications of diabetes: current status. American journal of physiology. Endocrinology and metabolism, 290(1), E1–E8. [Link]

  • Patsnap Synapse. (2024). What is Bisbentiamine used for?.
  • O’Brien, P. D., et al. (2014). Diabetic neuropathy research: from mouse models to targets for treatment. Disease Models & Mechanisms, 7(5), 515-523.
  • Mittal, R., et al. (2024).
  • Buse, M. G. (2006). Hexosamines, insulin resistance, and the complications of diabetes: current status. American Journal of Physiology. Endocrinology and Metabolism, 290(1), E1–E8.
  • University of Pittsburgh Schools of the Health Sciences. (2004). Gene therapy approach reverses diabetic neuropathy in animal model, Pitt study finds. EurekAlert!.
  • ResearchGate. (n.d.). The roles of protein kinase C (PKC) in DPN. [Diagram].
  • Schleicher, E. D., & Weigert, C. (2000). Role of the hexosamine biosynthetic pathway in diabetic nephropathy. Kidney International Supplement, 77, S13-S18. [Link]

  • Abdullah, K. M., et al. (2021). Insight into the In Vitro Antiglycation and In Vivo Antidiabetic Effects of Thiamine: Implications of Vitamin B1 in Controlling Diabetes. ACS Omega, 6(19), 12497-12508.
  • Lu, J., & Frank, E. L. (2008). The analysis of thiamin and its derivatives in whole blood samples under high pH conditions of the mobile phase.
  • Booth, A. A., et al. (1996). Thiamine pyrophosphate and pyridoxamine inhibit the formation of antigenic advanced glycation end-products: comparison with aminoguanidine. Biochemical and Biophysical Research Communications, 220(1), 113-119. [Link]

  • Lu, J., & Frank, E. L. (2008). The Analysis of Thiamin and Its Derivatives in Whole Blood Samples Under High pH Conditions of the Mobile Phase. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 870(1), 101–106. [Link]

  • Kraft, K. J., & Jurgens, J. A. (2010). Thiamine analysis. Current Protocols in Food Analytical Chemistry, Supplement 21, F3.2.1-F3.2.10.
  • Pickerington Analytical. (n.d.). Analysis of Vitamin B1 in Foods and Dietary Supplements by HPLC With Post-Column Derivatization and Fluorescence Detection.
  • Frank, E. L., & Lu, J. (2008). Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. Clinical Chemistry, 54(5), 923-926.
  • Dr. Mezie. (2025).
  • Patsnap Synapse. (2024). What is the mechanism of Bisbentiamine?.
  • Alzheimer's Drug Discovery Found
  • ResearchGate. (2025). Benfotiamine in the treatment of diabetic polyneuropathy – a three-week randomized, controlled pilot study (BEDIP Study).
  • Haupt, E., Ledermann, H., & Köpcke, W. (2005). Benfotiamine in the treatment of diabetic polyneuropathy--a three-week randomized, controlled pilot study (BEDIP study). International journal of clinical pharmacology and therapeutics, 43(2), 71–77. [Link]

Sources

An In-depth Technical Guide on the Pharmacokinetics and Tissue Distribution of Bisbentiamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Lipophilic Thiamine Prodrugs

Thiamine (Vitamin B1) is an essential cofactor for key enzymes in carbohydrate and energy metabolism. Its clinical utility in treating deficiency states like beriberi and Wernicke-Korsakoff syndrome is well-established. However, the therapeutic efficacy of standard water-soluble thiamine salts, such as thiamine hydrochloride, is often hampered by low bioavailability due to a saturable, carrier-mediated absorption process in the small intestine.[1] This limitation has driven the development of lipophilic thiamine derivatives, designed to enhance absorption and tissue penetration.

Bisbentiamine (O-benzoylthiamine disulfide) is a lipid-soluble thiamine disulfide derivative that exhibits significantly higher bioavailability compared to its water-soluble counterparts.[2][3] Its lipophilicity allows it to be absorbed from the gastrointestinal tract via passive diffusion, bypassing the capacity-limited active transport system.[3] Once absorbed, it is metabolically converted to active thiamine, leading to higher and more sustained intracellular concentrations of thiamine and its active form, thiamine diphosphate (TDP). This guide provides a comprehensive technical overview of the pharmacokinetics (PK) and tissue distribution of bisbentiamine, drawing upon data from closely related analogues where specific data for bisbentiamine is limited, and offers field-proven methodologies for its quantification in biological matrices.

Physicochemical Properties

PropertyValueReference
Chemical Name O-Benzoylthiamine disulfide[4]
Alternate Names Benzoylthiaminedisulfide, BTDS[4]
CAS Number 2667-89-2[4]
Molecular Formula C38H42N8O6S2[4]
Solubility Practically insoluble in water; soluble in dilute HCl; freely soluble in chloroform; slightly soluble in methanol and ethanol.[4]

Pharmacokinetics: ADME Profile

Due to a scarcity of publicly available, detailed pharmacokinetic studies specifically on bisbentiamine, this section leverages extensive data from benfotiamine (S-benzoylthiamine O-monophosphate), another well-characterized, highly bioavailable lipophilic thiamine prodrug. Benfotiamine shares a similar metabolic fate, being converted to S-benzoylthiamine before yielding thiamine, thus serving as a robust surrogate for understanding the pharmacokinetic behavior of bisbentiamine.

Absorption

Bisbentiamine's lipophilic nature is the cornerstone of its enhanced absorption profile. Unlike water-soluble thiamine which relies on saturable transporters, bisbentiamine is absorbed from the gastrointestinal tract through passive diffusion across the phospholipid bilayers of the intestinal mucosa.[3] This mechanism avoids the absorption ceiling observed with high oral doses of thiamine hydrochloride.[1]

Upon oral administration, benfotiamine has been shown to result in plasma thiamine levels approximately 5 times higher than an equivalent dose of thiamine hydrochloride.[5] The total bioavailability is about 3.6 times greater than that of thiamine hydrochloride and superior to other lipophilic thiamine derivatives.[5]

Distribution

Following absorption, bisbentiamine is distributed to various tissues.[3] Studies using radiolabeled benfotiamine in mice have provided critical insights into its tissue distribution. These autoradiographic investigations demonstrated that benfotiamine is incorporated into tissues to a much greater extent than thiamine hydrochloride.[6]

Notably, in key tissues such as muscle and brain, a 5 to 25-fold higher incorporation of the tracer was observed following benfotiamine administration compared to thiamine.[6] The highest concentrations were found in the liver and kidney.[6] While oral benfotiamine administration in mice leads to significant increases in thiamine and its phosphates in the blood and liver, a corresponding significant increase in the brain has not been consistently observed, suggesting that its primary benefits may be in peripheral tissues.[7]

Illustrative Tissue Distribution of Thiamine after Oral Administration of a Lipophilic Prodrug (Benfotiamine) in Mice

TissueRelative Thiamine Concentration Increase (vs. Thiamine HCl)Key FindingsReference
Blood ~800-fold (Thiamine), ~14-fold (ThMP), ~5-fold (ThDP) at 1 hrRapid and substantial increase in thiamine and its phosphates.[7]
Liver Significant increase in free thiamine and ThMPHigh uptake and metabolic activity.[7]
Kidney High labeling observedA major organ for filtration and potential excretion.[6]
Muscle 5 to 25-fold higher incorporationSignificant uptake, important for metabolic function.[6]
Brain 5 to 25-fold higher incorporation (total tracer); No significant increase in free thiamine or its phosphates in other studies.Conflicting reports; penetration of the blood-brain barrier may be limited for the active metabolites.[6][7]
Metabolism

The metabolic activation of bisbentiamine is a critical step in its mechanism of action. Bisbentiamine acts as a prodrug. Within the body, the disulfide bond of bisbentiamine is cleaved by cellular reductases, such as glutathione, releasing two molecules of S-benzoylthiamine. S-benzoylthiamine is then hydrolyzed by thioesterases in the liver and other tissues to yield active thiamine. This thiamine is subsequently phosphorylated to its biologically active forms, thiamine monophosphate (TMP) and thiamine diphosphate (TDP).

cluster_absorption Intestinal Lumen / Mucosa cluster_circulation Systemic Circulation cluster_tissue Target Tissues (e.g., Liver, Muscle) Bisbentiamine Bisbentiamine (Oral Dose) SBT S-Benzoylthiamine Bisbentiamine->SBT  Reductases (e.g., Glutathione) SBT_circ S-Benzoylthiamine SBT->SBT_circ Passive Diffusion Thiamine_circ Thiamine SBT_circ->Thiamine_circ Thioesterases (Liver, etc.) Thiamine_tissue Thiamine Thiamine_circ->Thiamine_tissue Tissue Uptake TMP Thiamine Monophosphate (TMP) Thiamine_tissue->TMP Thiamine Kinase TDP Thiamine Diphosphate (TDP) TMP->TDP Thiamine Phosphate Kinase Coenzyme Activity Coenzyme Activity TDP->Coenzyme Activity

Metabolic pathway of Bisbentiamine to active Thiamine Diphosphate.

Excretion

The excretion of bisbentiamine primarily involves the elimination of its metabolic products. After conversion to thiamine, it follows the known excretion pathways for vitamin B1. Thiamine and its metabolites are primarily excreted in the urine.[8] A study on benfotiamine revealed that its transformation to thiamine also produces a significant amount of hippuric acid, which is then excreted in the urine.[9]

Pharmacokinetic Parameters of Thiamine and its Metabolites After a Single Oral Dose of Benfotiamine (300 mg) in Healthy Volunteers

AnalyteMatrixCmax (ng/mL)Tmax (hr)AUC0-t (ng·h/mL)Bioavailability (vs. Thiamine HCl)Reference
Thiamine Plasma105.3 ± 35.81.3 ± 0.5487.6 ± 165.41147.3 ± 490.3%[4][9]
Thiamine Blood217.2 ± 59.91.1 ± 0.52445.0 ± 660.1-[4]
TDP Erythrocyte---195.8 ± 33.8%[4][9]

Data presented as mean ± SD. Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC0-t: Area under the concentration-time curve from time zero to the last measurable time point.

Experimental Protocols: Quantification in Biological Matrices

The accurate quantification of bisbentiamine and its primary metabolite, thiamine, is essential for pharmacokinetic and tissue distribution studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[10][11]

start Biological Sample (Plasma, Tissue Homogenate) spike Spike with Internal Standard (e.g., ¹³C-Thiamine) start->spike precip Protein Precipitation (e.g., 10% TCA or ice-cold Acetonitrile/Methanol with ZnSO₄) spike->precip centrifuge Centrifugation (e.g., 14,000 x g, 10 min, 4°C) precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject onto LC-MS/MS System supernatant->inject analysis Data Acquisition & Processing (MRM mode) inject->analysis quant Quantification (Calibration Curve) analysis->quant

Workflow for sample preparation and analysis by LC-MS/MS.

Protocol: LC-MS/MS Quantification of Bisbentiamine and Thiamine

This protocol provides a robust method for the simultaneous determination of bisbentiamine and thiamine in plasma and tissue homogenates.

1. Sample Preparation (Protein Precipitation)

  • Rationale: Protein precipitation is a rapid and effective method to remove the bulk of proteins from plasma or tissue homogenates, which can interfere with the analysis and foul the LC-MS/MS system. Trichloroacetic acid (TCA) is effective but can be harsh, while organic solvents like acetonitrile or methanol, sometimes with zinc sulfate, offer a gentler alternative.[10][11]

  • Procedure:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or tissue homogenate supernatant.

    • Spike with 10 µL of an internal standard (IS) working solution (e.g., Thiamine-¹³C₄, to correct for matrix effects and variability).

    • Add 300 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 500 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 30 seconds.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the clear supernatant to an HPLC vial for analysis.

2. Liquid Chromatography Conditions

  • Rationale: A reversed-phase C18 or C30 column is suitable for retaining and separating the moderately polar thiamine and the more lipophilic bisbentiamine. A gradient elution with an acidic mobile phase (e.g., containing formic acid) ensures good peak shape and ionization efficiency in the mass spectrometer.[10]

  • Parameters:

    • Column: C18 or C30 column (e.g., 150 x 2.1 mm, 3 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Rationale: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions (Illustrative):

      • Thiamine: m/z 265.1 → 122.1

      • Thiamine-¹³C₄ (IS): m/z 269.1 → 126.1

      • Bisbentiamine: m/z 743.3 → 307.1 (This is a hypothetical transition and must be optimized experimentally by infusion of a pure standard).

    • Key Source Parameters: Capillary Voltage, Source Temperature, and Gas Flows must be optimized for the specific instrument used to maximize signal.

4. Method Validation

  • Rationale: A self-validating system is trustworthy. The method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, and stability.

  • Validation Parameters:

    • Linearity: Assess a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL).

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days.

    • Selectivity: Test for interference from endogenous matrix components.

    • Matrix Effect: Evaluate ion suppression or enhancement caused by the biological matrix.

    • Stability: Assess the stability of the analytes in the matrix under various storage conditions (freeze-thaw, short-term, long-term).

Conclusion and Future Directions

Bisbentiamine stands as a therapeutically promising compound due to a pharmacokinetic profile designed to overcome the absorption limitations of conventional thiamine. Its lipophilic nature facilitates enhanced bioavailability, leading to higher systemic and tissue concentrations of thiamine compared to water-soluble forms. While detailed pharmacokinetic parameters for bisbentiamine itself are not widely published, data from the closely related analogue, benfotiamine, provide a strong basis for its expected behavior, showing rapid absorption and significant increases in thiamine levels in blood and peripheral tissues.

For drug development professionals, the key takeaway is the critical importance of formulation and chemical modification in optimizing the therapeutic window of essential nutrients like thiamine. Future research should focus on conducting dedicated pharmacokinetic and tissue distribution studies on bisbentiamine to provide definitive quantitative data. Such studies, utilizing robust and validated LC-MS/MS methodologies as outlined in this guide, will be crucial for refining dosing strategies and expanding its clinical applications.

References

  • Loew D. (1996). Pharmacokinetics of thiamine derivatives especially of benfotiamine. International Journal of Clinical Pharmacology and Therapy, 34(2), 47-50.
  • Verstraete J., Strobbe S., Van Der Straeten D., & Stove C. (2020). The First Comprehensive LC-MS/MS Method Allowing Dissection of the Thiamine Pathway in Plants. Analytical Chemistry, 92(5), 4073–4081. [Link]

  • ACS Publications. (2020). The First Comprehensive LC–MS/MS Method Allowing Dissection of the Thiamine Pathway in Plants. Analytical Chemistry. [Link]

  • Bettendorff L., Mastrogiacomo F., Wirtzfeld B., et al. (2008). Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives. BMC Pharmacology, 8(10). [Link]

  • Loz E., Stojanovska V., & Stojanovska L. (2022). Thiamine and benfotiamine: Focus on their therapeutic potential. Biomedicine & Pharmacotherapy, 154, 113631. [Link]

  • Kozlík P., Hájková M., Procházková M., et al. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLoS ONE, 17(7), e0271444. [Link]

  • Hilbig R., & Rahmann H. (1998). Comparative autoradiographic investigations on the tissue distribution of benfotiamine versus thiamine in mice. Arzneimittelforschung, 48(5), 461-468.
  • Kozlík P., Hájková M., Procházková M., et al. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLoS ONE, 17(7), e0271444. [Link]

  • AK Scientific, Inc. (n.d.). Bisbentiamine. AKSci.
  • GBChemWin. (n.d.). Bisbentiamine (CAS 2667-89-2). [Link]

  • Xie F., Lu J., Ma G., et al. (2014). Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride. Journal of Clinical Pharmacology, 54(6), 688-695. [Link]

  • Affygility Solutions. (n.d.). Bisbentiamine - OEL Fastrac with ADE. [Link]

  • Giarnieri E., De Marco C., & Pistolese M. (1978). Metabolism and Biological Activity of a Thiamine New Salt. I. Urinary Excretion and Tissue Content of Vitamin B1 in Rats Treated With Thiamine Chloride Ester Monophosphate of Bis-glucosamine. International Journal for Vitamin and Nutrition Research, 48(2), 136-139. [Link]

  • Wang, W., Wang, Y., Zhang, S., et al. (2016). Preclinical Pharmacokinetics, Tissue Distribution, and Plasma Protein Binding of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-ischemic Stroke Agent. Frontiers in Pharmacology, 7, 269. [Link]

  • ResearchGate. (2015). Pharmacokinetic parameters C max , t max and AUC 0-24 h obtained in... [Link]

  • Patsnap. (2024). What is the mechanism of Bisbentiamine? Patsnap Synapse. [Link]

  • Science.gov. (n.d.). pharmacokinetic parameters cmax: Topics by Science.gov. [Link]

  • Zhou, J., Li, G., et al. (2023). Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer. Pharmaceutics, 15(11), 2533. [Link]

  • Smithline, S., & Donnino, M. (2012). Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects. Journal of the American College of Nutrition, 31(4), 294-298. [Link]

  • ResearchGate. (2014). Pharmacokinetic Study of Benfotiamine and the Bioavailability Assessment Compared to Thiamine Hydrochloride. [Link]

Sources

Methodological & Application

Application Note: Preparation of High-Concentration Bisbentiamine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-proven protocol for the preparation, quality control, and storage of high-concentration stock solutions of Bisbentiamine in dimethyl sulfoxide (DMSO). Bisbentiamine, a lipid-soluble derivative of thiamine (Vitamin B1), is investigated for its high bioavailability and potential therapeutic effects, particularly in neuroprotective research.[1][2][3] Accurate and reproducible experimental results depend critically on the correct preparation of stock solutions. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive methodology that emphasizes scientific integrity, safety, and solution stability.

Introduction and Scientific Background

Bisbentiamine (O-benzoylthiamine disulfide) is a synthetic derivative of thiamine designed to enhance bioavailability by increasing lipid solubility.[1][3] This modification allows for more effective passage across biological membranes compared to standard thiamine, making it a compound of significant interest in nutritional and pharmaceutical research.[1]

Dimethyl sulfoxide (DMSO) is a potent, polar aprotic solvent widely used in biological research for its exceptional ability to dissolve a broad range of nonpolar and polar compounds.[4] Its utility is paramount for preparing concentrated stock solutions of compounds like Bisbentiamine, which are sparingly soluble in aqueous solutions.[5][6] However, the hygroscopic nature of DMSO and its ability to readily penetrate skin necessitate specific handling procedures to ensure the integrity of the stock solution and the safety of the researcher.[4][7][8]

This application note details the rationale and methodology for preparing a reliable Bisbentiamine-DMSO stock solution, a critical first step for any in vitro or in vivo experimental workflow.

Physicochemical & Safety Data

A thorough understanding of the reagent properties is fundamental to accurate preparation and safe handling.

Bisbentiamine Properties

Summarized below are the key specifications for Bisbentiamine.

PropertyValueSource(s)
Chemical Name N,N′-[dithiobis[2-[2-(benzoyloxy)ethyl]-1-methyl-2,1-ethenediyl]]bis[N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]formamide][9]
Synonyms O-benzoylthiamine disulfide, Beston, BBT[9][10][11]
CAS Number 2667-89-2[12]
Molecular Formula C₃₈H₄₂N₈O₆S₂[12]
Molecular Weight 770.92 g/mol [5][10][13]
Appearance White to off-white crystalline powder[5][10]
Solubility in DMSO 100 mg/mL (129.72 mM)[5][14]
Purity ≥98% (Reagent/Pharmaceutical Grade)[2][10]
Storage (Powder) Store at -20°C for long-term (years)[5][11]
DMSO Properties & Handling

DMSO is an excellent solvent but requires careful handling.

PropertyValue / GuidelineSource(s)
Grade Anhydrous (≥99.9%), sterile-filtered
Key Characteristic Hygroscopic (readily absorbs moisture from air)[7][8]
Freezing Point ~18.5 °C (65 °F)[15]
Safety Warning Rapidly penetrates skin and can carry dissolved substances into the body. Causes skin and eye irritation.[4][7][16]
Required PPE Nitrile or butyl rubber gloves, safety goggles, lab coat.[4][17]

Experimental Workflow Diagram

The following diagram outlines the critical path for preparing a validated Bisbentiamine stock solution.

G cluster_prep Preparation cluster_qc QC & Storage A 1. Calculate Mass (Target Conc. & Volume) B 2. Weigh Bisbentiamine (High-Purity, ≥98%) A->B Molarity = moles / liter C 3. Add Anhydrous DMSO (Use newly opened bottle) B->C D 4. Facilitate Dissolution (Vortex, Sonicate) C->D E 5. Visual Inspection (Clear, no particulates) D->E Ensure complete dissolution F 6. Aliquot Solution (Low-binding tubes) E->F G 7. Label Accurately (Name, Conc., Date, Initials) F->G H 8. Store Properly (-80°C for long-term) G->H

Caption: Workflow for Bisbentiamine-DMSO Stock Solution Preparation.

Detailed Step-by-Step Protocol

This protocol describes the preparation of 1 mL of a 100 mM Bisbentiamine stock solution in DMSO. Adjust calculations as needed for different concentrations or volumes.

Required Materials & Equipment
  • Bisbentiamine powder (≥98% purity)[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered (≥99.9% purity)

  • Analytical balance (precision to 0.1 mg)

  • Calibrated micropipettes and sterile tips

  • 1.5 mL or 2.0 mL sterile, low-retention microcentrifuge tubes (amber or wrapped in foil)

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): Lab coat, safety goggles, chemical-resistant nitrile gloves[17]

Calculation of Required Mass

The fundamental relationship for this calculation is: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Concentration: 100 mM = 0.1 mol/L

  • Volume: 1 mL = 0.001 L

  • Molecular Weight (MW): 770.92 g/mol [5]

Mass (mg) = 0.1 mol/L × 0.001 L × 770.92 g/mol × 1000 mg/g = 77.09 mg

Stock Solution Preparation Procedure
  • Prepare Workspace: Don a lab coat, safety goggles, and nitrile gloves. Ensure the workspace, particularly the analytical balance, is clean and level. All work should be performed in a chemical fume hood or well-ventilated area.[4]

  • Weigh Bisbentiamine: Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh 77.1 mg of Bisbentiamine powder directly into the tube. Record the exact mass.

    • Expert Insight: Weighing directly into the final tube minimizes compound loss that occurs during transfer.

  • Add Solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the Bisbentiamine powder.

    • Causality Note: Use a fresh, unopened bottle of anhydrous DMSO or one that has been properly stored under an inert gas (like argon) to prevent the introduction of water.[5] Water can decrease the solubility of hydrophobic compounds and compromise long-term stability.

  • Promote Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Ultrasonication: If any solid particles remain, place the tube in a bath sonicator at room temperature. Sonicate in short bursts of 5-10 minutes until the solution is completely clear.[5]

    • Expert Insight: Sonication uses ultrasonic waves to break apart powder aggregates, significantly accelerating the dissolution of stubborn compounds without excessive heating. Avoid prolonged sonication which can heat the sample.

  • Final Quality Check: Visually inspect the solution against a bright background. It must be a clear, homogenous liquid with no visible particulates or precipitate. If particulates remain, repeat Step 5.

Aliquoting, Labeling, and Storage

Proper storage is crucial for maintaining the stock solution's integrity and ensuring experimental reproducibility.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, low-retention microcentrifuge tubes.

    • Trustworthiness Principle: Single-use aliquots ensure that the main stock is not contaminated and that each experiment starts with a solution of identical quality.

  • Labeling: Clearly and legibly label each aliquot tube with a solvent-resistant marker. The label must include:

    • Compound Name: Bisbentiamine

    • Concentration: 100 mM

    • Solvent: DMSO

    • Preparation Date & Your Initials

  • Storage Conditions:

    • Short-term (1 month): Store aliquots at -20°C.[5]

    • Long-term (6+ months): For maximum stability, store aliquots at -80°C.[5]

    • Protect from light by using amber tubes or storing tubes in a labeled, light-blocking box.[10]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Compound will not fully dissolve 1. Incorrect solvent (non-anhydrous DMSO used).2. Concentration exceeds solubility limit.3. Insufficient mechanical agitation.1. Use a fresh, unopened bottle of anhydrous DMSO.2. Re-calculate and prepare a less concentrated solution.3. Continue vortexing and sonicating in intervals. Gentle warming to 37°C may be attempted, but check compound stability first.
Precipitate forms upon freezing/thawing 1. Solution was not fully dissolved initially.2. Compound has limited stability in DMSO at that concentration.3. Water was absorbed into the DMSO.1. Thaw the aliquot completely at room temperature and re-sonicate until clear before use.2. Prepare fresh aliquots from the main stock or prepare a new, lower-concentration stock.3. Ensure proper handling of anhydrous DMSO; work quickly and cap containers tightly.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for preparing high-concentration stock solutions of Bisbentiamine in DMSO. By adhering to these guidelines, which emphasize the use of high-purity reagents, proper dissolution techniques, and stringent storage conditions, researchers can ensure the accuracy, integrity, and reproducibility of their experimental results.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3034022, Bisbentiamine. PubChem. Retrieved from [Link]

  • highassaychem (2026). Bisbentiamine Manufacturer in China. highassaychem. Retrieved from [Link]

  • precisionFDA (n.d.). BISBENTIAMINE. precisionFDA. Retrieved from [Link]

  • Greenfield Global (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Greenfield Global. Retrieved from [Link]

  • Carl ROTH (n.d.). Safety Data Sheet: DMSO. Carl ROTH. Retrieved from [Link]

  • DrugFuture (n.d.). Bisbentiamine. DrugFuture.com. Retrieved from [Link]

  • Patsnap Synapse (2024). What is Bisbentiamine used for? Patsnap. Retrieved from [Link]

  • Patsnap Synapse (2024). What are the side effects of Bisbentiamine? Patsnap. Retrieved from [Link]

  • Bitesize Bio (2025). Top Ten Tips for Making Stock Solutions. Bitesize Bio. Retrieved from [Link]

  • DMSO Store (n.d.). Product Care and Storage. DMSO Store. Retrieved from [Link]

  • PhytoTech Labs (n.d.). Preparing Stock Solutions. PhytoTech Labs. Retrieved from [Link]

  • G-Biosciences (n.d.). Safety Data Sheet DMSO, anhydrous. G-Biosciences. Retrieved from [Link]

  • G-Biosciences (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Retrieved from [Link]

  • University of Washington (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). UW Environmental Health & Safety. Retrieved from [Link]

  • Washington State University (n.d.). Dimethyl Sulfoxide Safety Sheet. WSU Health and Safety. Retrieved from [Link]

  • DMSO Supplier (2026). DMSO Safety: Understanding Risks and Handling Precautions. DMSO Supplier. Retrieved from [Link]

  • [Source on Stock Solution Procedures] (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

Sources

Solubility Profile of Bisbentiamine: A Technical Guide and Protocol for Aqueous and Organic Systems

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Bisbentiamine, an O-benzoyl thiamine disulfide derivative, is a lipid-soluble analog of Vitamin B1 with enhanced bioavailability, making it a compound of significant interest for therapeutic applications, including the treatment of diabetic neuropathy.[1][2] A fundamental understanding of its solubility in various solvent systems is paramount for advancing its research and development, from early-stage screening to final formulation. This document provides a comprehensive overview of Bisbentiamine's solubility characteristics, explains the underlying chemical principles, and furnishes detailed, field-proven protocols for its empirical determination. We present both the gold-standard shake-flask method for equilibrium solubility and a high-throughput kinetic assay to guide researchers in selecting the appropriate methodology for their discovery phase.

Introduction: The Imperative of Solubility in Bisbentiamine Research

Bisbentiamine is a synthetic derivative of thiamine (Vitamin B1) designed to overcome the limited bioavailability of its water-soluble counterparts.[2][3] Its structure, featuring two thiamine molecules linked by a disulfide bond and modified with benzoyl groups, renders it highly lipophilic.[3] This increased lipophilicity allows for more efficient passive diffusion across cellular membranes, a critical advantage for therapeutic efficacy.[3]

However, this same lipophilicity presents a significant challenge: poor aqueous solubility. For drug development professionals, solubility is not merely a physical constant; it is a critical determinant of a drug's behavior, dictating everything from formulation strategies and bioavailability to the design of in vitro assays.[4][5] This guide serves as a foundational resource for any scientist working with Bisbentiamine, providing both the theoretical context and the practical tools to accurately characterize its solubility profile.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is a direct consequence of its molecular structure. Bisbentiamine's behavior in different solvents is governed by its large, complex structure and the presence of both polar and non-polar moieties.

  • Chemical Name: O-Benzoylthiamine disulfide[6]

  • Molecular Formula: C₃₈H₄₂N₈O₆S₂[7]

  • Molecular Weight: 770.9 g/mol [7]

The key to its solubility profile lies in the S-benzoyl modification. This addition drastically increases the molecule's lipophilicity, favoring interactions with non-polar, organic solvents over the highly polar environment of water.[3] This is a common strategy for enhancing the bioavailability of thiamine derivatives.[2][8]

G cluster_0 Chemical Structure of Bisbentiamine cluster_1 Resulting Solubility Profile Structure Thiamine Core (Polar Moieties: Amino, Pyrimidine) Aqueous Low Aqueous Solubility (Water, Buffers) Structure->Aqueous Limited interaction due to steric hindrance Modification S-Benzoyl Groups & Disulfide Bridge (Lipophilic / Non-Polar) Modification->Aqueous Disrupts H-bonding with water Organic High Organic Solubility (Chloroform, Benzene) Modification->Organic Favorable van der Waals interactions G prep 1. Preparation Add excess Bisbentiamine to solvent in vial equil 2. Equilibration Agitate at constant temp. (e.g., 24-72 hours) prep->equil sep 3. Phase Separation Centrifuge/Filter to remove undissolved solid equil->sep analysis 4. Analysis Quantify concentration of supernatant (HPLC/UV-Vis) sep->analysis

Caption: Workflow for the Shake-Flask Solubility Method.

Materials and Equipment
  • Bisbentiamine (solid powder, ≥98% purity)

  • Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Chloroform)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge with appropriate tubes

  • Syringe filters (0.22 µm, ensure compatibility with organic solvents, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid Bisbentiamine to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation. A starting point is 2-5 mg of Bisbentiamine in 1-2 mL of the chosen solvent.

    • Seal the vials tightly to prevent solvent evaporation, especially with volatile organic solvents.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. For poorly soluble compounds, this can take 24 to 72 hours. A preliminary time-course experiment is recommended to determine when the concentration in solution reaches a plateau.

  • Phase Separation (Self-Validation Step):

    • Causality: This step is critical for ensuring that only the dissolved compound is measured. Any suspended microparticles will artificially inflate the solubility value.

    • Carefully remove the vials from the shaker, avoiding agitation.

    • Let the vials stand for a short period to allow larger particles to settle.

    • Draw the supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean analysis vial. This removes fine, undissolved particles. For aqueous solutions, centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) prior to filtration is highly recommended.

  • Analysis and Quantification:

    • Prepare a standard curve of Bisbentiamine of known concentrations in the same solvent.

    • Dilute the filtered saturated solution (filtrate) with the same solvent to bring its concentration within the linear range of the standard curve.

    • Analyze the diluted sample and the standards using a validated HPLC or UV-Vis spectrophotometry method.

    • Calculate the concentration of the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Protocol for High-Throughput Kinetic Solubility

For early-stage drug discovery, a higher-throughput method is often required. [5]Kinetic solubility assays, such as nephelometry, do not measure true equilibrium but rather the point at which a compound precipitates when added from a DMSO stock into an aqueous buffer. This provides a rapid assessment of solubility. [9]

G prep 1. Stock Solution Dissolve Bisbentiamine in DMSO dispense 2. Dispense Add stock solution to microplate wells prep->dispense add_buffer 3. Add Buffer Add aqueous buffer to induce precipitation dispense->add_buffer measure 4. Measurement Read light scattering (Nephelometer) add_buffer->measure

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Brief Methodology
  • Prepare Stock Solution: Dissolve Bisbentiamine in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM). [9]2. Plate Setup: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate. [9]3. Induce Precipitation: Add the desired aqueous buffer (e.g., PBS) to each well to achieve the final target concentrations. The sudden solvent shift causes poorly soluble compounds to precipitate.

  • Incubate and Measure: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature. [9]5. Analysis: Measure the light scattering in each well using a microplate nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound, allowing for the determination of the kinetic solubility limit. [5]

Conclusion and Formulation Insights

The physicochemical profile of Bisbentiamine is unequivocally that of a lipophilic, poorly water-soluble compound. It exhibits high solubility in non-polar organic solvents like chloroform and benzene, with limited solubility in polar solvents, particularly water. [1][6]This profile is a direct result of its chemical structure, which was intentionally modified to enhance bioavailability.

For researchers and formulators, this has clear implications:

  • Aqueous Formulations: Developing a simple aqueous formulation (e.g., for injection) will be challenging and likely require advanced techniques such as co-solvents, surfactants, or complexation agents.

  • Lipid-Based Formulations: Bisbentiamine is an excellent candidate for lipid-based drug delivery systems, such as soft gel capsules containing oils or self-emulsifying drug delivery systems (SEDDS).

  • In Vitro Assays: When performing cell-based assays, it is critical to use a suitable vehicle (like DMSO) and ensure the final concentration does not exceed the aqueous solubility limit in the culture medium to avoid precipitation and inaccurate results.

By employing the robust protocols detailed in this guide, researchers can generate accurate and reliable solubility data, enabling informed decisions in the ongoing development of Bisbentiamine as a promising therapeutic agent.

References

  • highassaychem. (2026, February 5). Bisbentiamine Manufacturer in China.
  • BOC Sciences. Bisbentiamine (CAS 2667-89-2)
  • National Center for Biotechnology Inform
  • AK Scientific, Inc. (n.d.). 2667-89-2 Bisbentiamine.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Lund University Publications.
  • BenchChem. (2025, November). General Experimental Protocol for Determining Solubility.
  • Patsnap Synapse. (2024, July 17).
  • Wikipedia. (n.d.). Benfotiamine.
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • BMG LABTECH. (2023, April 6).
  • Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 47.
  • Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed.
  • Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PMC.
  • Benet, A., et al. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Bisbentiamine Stability in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and degradation of Bisbentiamine (O-benzoylthiamine disulfide) in acidic buffer systems. It is designed for pharmaceutical scientists and analytical chemists encountering inconsistent recovery or degradation during dissolution testing, formulation development, or HPLC analysis.

Core Diagnostic: Is it Degradation or Precipitation?

Before assuming chemical instability, you must rule out physical incompatibility. Bisbentiamine is a lipophilic disulfide derivative of thiamine (Vitamin B1).[1] Unlike Thiamine HCl, it has negligible solubility in pure aqueous acidic buffers (e.g., pH 1.2 HCl or pH 4.5 Acetate) without solubilizers.

Quick Diagnostic Checklist:

  • Symptom: Low assay values (<80%) immediately upon preparation.

    • Probable Cause: Solubility limit reached. The compound has precipitated or adsorbed to the vessel walls/filters.

  • Symptom: Assay decreases over time (e.g., -5% per hour) with the appearance of new peaks.

    • Probable Cause: Chemical hydrolysis of the benzoate ester.

  • Symptom: Split peaks or broad tailing in HPLC.

    • Probable Cause: On-column degradation or solvent mismatch.

Troubleshooting Guide (FAQ Format)

Category A: Chemical Stability & Buffer Selection

Q: I am seeing degradation in my pH 1.2 dissolution medium. Is the disulfide bond breaking? A: Unlikely. The disulfide bond in Bisbentiamine is generally stable in acidic conditions (pH < 6.0). The primary degradation pathway in acidic media is acid-catalyzed hydrolysis of the O-benzoyl ester bond .

  • Mechanism: The hydronium ion (

    
    ) attacks the carbonyl carbon of the benzoate ester.
    
  • Result: This yields Benzoic Acid and Thiamine Disulfide (active metabolite).

  • Detection: Look for a new peak eluting earlier (Thiamine Disulfide) and a late-eluting peak (Benzoic Acid) in your chromatogram.

  • Corrective Action:

    • Keep media temperature strictly at 37°C (or lower for storage). Hydrolysis rates double with every 10°C increase.

    • Analyze samples immediately. Do not store in the autosampler at room temperature for >4 hours.

Q: Does the choice of buffer salt (Citrate vs. Phosphate) matter at the same pH? A: Yes. General thiamine kinetics indicate that Citrate buffers can accelerate degradation more than Phosphate or Chloride buffers at the same pH due to general acid/base catalysis effects [1].

  • Recommendation: For pH 1.2, use simple 0.1 N HCl . For pH 4.5, prefer Phosphate over Acetate or Citrate if stability is critical during long runs.

Q: My samples are stable in the flask but degrade in the HPLC autosampler. Why? A: This is often due to oxidative stress or light exposure if the autosampler is not dark. While the disulfide bond is stable in acid, trace metal ions in the buffer can catalyze oxidation/disproportionation if the seal is broken.

  • Fix: Use amber vials and maintain the autosampler temperature at 4°C . Ensure your needle wash solvent does not contain alkaline residues.

Category B: Solubility & Physical Recovery[2]

Q: I cannot achieve 100% recovery in pH 1.2 buffer. Is the drug degrading instantly? A: It is likely a solubility issue. Bisbentiamine is hydrophobic (LogP ~3-4). In pure acid, it may form a supersaturated solution that crashes out on filtration.

  • Protocol Adjustment: Add a surfactant. standard compendial methods often require 0.5% to 1.0% Sodium Lauryl Sulfate (SLS) or Tween 80 in the acidic medium to maintain sink conditions.

  • Filter Validation: Ensure you are not using Nylon filters, which can adsorb lipophilic drugs. Use PTFE or PVDF (hydrophilic treated) and discard the first 3 mL of filtrate.

Degradation Pathway Visualization

The following diagram illustrates the primary and secondary degradation risks for Bisbentiamine in acidic environments.

Bisbentiamine_Degradation Bisbentiamine Bisbentiamine (O-Benzoylthiamine Disulfide) Acidic_Medium Acidic Buffer (pH 1.2 - 4.5) Bisbentiamine->Acidic_Medium Hydrolysis Acid-Catalyzed Hydrolysis (Rate Limiting Step) Acidic_Medium->Hydrolysis Exposure > 4h BenzoicAcid Benzoic Acid (Byproduct) Hydrolysis->BenzoicAcid ThiamineDisulfide Thiamine Disulfide (Primary Degradant) Hydrolysis->ThiamineDisulfide Reduction Disulfide Reduction (Requires Reducing Agent/High pH) ThiamineDisulfide->Reduction Trace Thiols/Metals Thiamine Thiamine (Vitamin B1) Reduction->Thiamine

Caption: Primary degradation pathway of Bisbentiamine in acid is ester hydrolysis yielding Thiamine Disulfide and Benzoic Acid.

Standardized Stability Assay Protocol

Use this protocol to distinguish between solubility loss and chemical degradation.

Objective: Determine degradation rate constant (


) in pH 1.2 buffer.
StepActionTechnical Rationale
1. Stock Prep Dissolve 10 mg Bisbentiamine in 10 mL Methanol (or Acetonitrile).Ensures complete initial solubilization (Drug is insoluble in water).
2. Buffer Prep Prepare 0.1 N HCl (pH 1.2) containing 0.5% SLS .Surfactant prevents precipitation, isolating chemical stability variables.
3. Initiation Spike 1.0 mL Stock into 99.0 mL Buffer (pre-warmed to 37°C).Simulates gastric environment at physiological temperature.
4. Sampling Withdraw aliquots at T=0, 15, 30, 60, 120 min.Capture early kinetics.
5. Quenching Critical: Dilute aliquot 1:1 with Cold Methanol immediately.Stops hydrolysis and keeps lipophilic degradants in solution.
6. Analysis HPLC-UV at 254 nm.254 nm detects the benzoyl moiety; 235 nm is better for thiamine core.

Data Interpretation:

  • If Area (Bisbentiamine) drops but Area (Benzoic Acid) does not appear: Precipitation (Check filters/surfactant).

  • If Area (Bisbentiamine) drops and Area (Benzoic Acid) rises stoichiometrically: Hydrolysis (Adjust pH or Temperature).

References

  • Mauer, L., et al. (2021).[2] Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry.

  • PubChem. (n.d.). Bisbentiamine Compound Summary. National Library of Medicine.

  • Bettendorff, L. (2020). Thiamine disulfide derivatives in thiol redox regulation. Antioxidants & Redox Signaling.[3]

  • U.S. Food and Drug Administration (FDA). (2024). Bisbentiamine Substance Registration.

Sources

Technical Support Center: Bisbentiamine Stock Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bisbentiamine (O-benzoylthiamine disulfide) is a lipophilic thiamine derivative designed to bypass the transport limitations of water-soluble thiamine.[1][2] While chemically robust in powder form, its stability in solution at -20°C is governed by three critical factors: moisture exclusion , disulfide bond integrity , and ester hydrolysis .

This guide addresses the specific physicochemical challenges of maintaining Bisbentiamine integrity in DMSO and Ethanol stock solutions.

Module 1: Critical Physicochemical Properties

Before preparing stock solutions, researchers must understand the structural vulnerabilities of Bisbentiamine. Unlike Thiamine HCl, Bisbentiamine contains a disulfide bridge and benzoate ester linkages, making it susceptible to specific degradation pathways.

PropertySpecificationImpact on Stock Solution
Molecular Weight 770.92 g/mol Requires precise weighing for molar concentrations.[1][2]
Lipophilicity High (LogP > 3)Insoluble in water. Precipitates immediately if aqueous buffer is added to high-concentration stock.[1][2]
Labile Sites 1. Disulfide Bond2. Benzoate Ester1. Sensitive to reducing agents (DTT, BME).2. Susceptible to hydrolysis in the presence of water/moisture.
Solubility DMSO, Ethanol, ChloroformDMSO is the preferred solvent for -20°C storage due to its high boiling point and freezing characteristics.

Module 2: Preparation & Storage Protocols

Protocol A: Preparation of 50 mM Stock Solution

Reagents Required:

  • Bisbentiamine (Solid, >98% purity)[3]

  • Anhydrous DMSO (Dimethyl Sulfoxide) or Absolute Ethanol (≥99.5%)[1][2]

  • Amber glass vials (Borosilicate) with PTFE-lined caps[1][2]

Step-by-Step Workflow:

  • Equilibration: Allow the vial of solid Bisbentiamine to equilibrate to room temperature before opening to prevent condensation on the hygroscopic powder.

  • Weighing: Weigh 38.55 mg of Bisbentiamine.

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

    • Technical Note: Do not use "molecular biology grade" DMSO if it has been opened previously. DMSO is hygroscopic; absorbed atmospheric water will catalyze ester hydrolysis over time.

  • Dissolution: Vortex vigorously for 30-60 seconds. The solution should be clear and colorless to pale yellow.

    • If particulate remains:[1] Sonicate in a water bath at 37°C for maximum 5 minutes.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber tubes.

    • Why? Bisbentiamine is light-sensitive, and repeated freeze-thaw cycles introduce moisture.[1][2]

Protocol B: Storage Conditions
VariableRecommendationScientific Rationale
Temperature -20°C (Standard)-80°C (Long-term)Low temperature kinetically slows the rate of ester hydrolysis and disulfide exchange.[1][2]
Container Amber, O-ring sealedPrevents photolytic degradation of the thiamine ring; O-rings prevent DMSO evaporation and moisture ingress.[1][2]
Duration 3 Months (-20°C)6-12 Months (-80°C)Beyond these points, purity checks via HPLC are mandatory before use in sensitive bioassays.[1][2]

Module 3: Stability Mechanisms & Visualizations

Understanding why the stock fails is crucial for prevention. The diagram below illustrates the degradation pathway triggered by improper storage (specifically moisture ingress).

Bisbentiamine_Degradation Stock Bisbentiamine Stock (DMSO) Hydrolysis Hydrolysis of Benzoate Ester Stock->Hydrolysis + H2O (Time/-20°C) Reduction Disulfide Bond Cleavage Stock->Reduction Presence of Thiols/Reductants Moisture Atmospheric Moisture Moisture->Stock Hygroscopic DMSO Absorbs Water Precipitate Precipitation (Low Solubility Species) Hydrolysis->Precipitate Solubility Change Inactive Loss of Biological Potency Reduction->Inactive Structure Loss Precipitate->Inactive

Figure 1: Degradation pathways of Bisbentiamine in DMSO.[1][2] Moisture absorption by DMSO is the primary driver of instability at -20°C, leading to hydrolysis and precipitation.[1]

Module 4: Troubleshooting & FAQs

Q1: I thawed my aliquot and see a white precipitate. Can I still use it?

Diagnosis: This is likely "Water-Crash."[1][2] Mechanism: DMSO is hygroscopic.[4][5][6][7] If the tube was not tightly sealed, it absorbed water from the freezer air. Bisbentiamine is hydrophobic; as water content in DMSO rises, solubility drops, forcing the compound out of solution. Solution:

  • Warm the tube to 37°C and vortex for 2 minutes.

  • If precipitate dissolves: Use immediately, but assume concentration may be slightly inaccurate.

  • If precipitate remains: Discard. The compound has likely hydrolyzed or the water content is too high for resolubilization.

Q2: Can I store Bisbentiamine in aqueous buffers (PBS/Media) at -20°C?

Answer: No. Reasoning: Bisbentiamine is an ester-linked derivative.[1][2] In aqueous environments (pH > 7.0), the rate of hydrolysis accelerates significantly, converting it back to thiamine-related species and benzoic acid. Furthermore, it will likely precipitate out of solution at millimolar concentrations in water. Always prepare fresh dilutions from the DMSO stock immediately before use.

Q3: The solution has turned from colorless to dark yellow/brown.

Diagnosis: Oxidative degradation or Photolysis. Action: Discard immediately. Explanation: Thiamine derivatives are prone to oxidative ring opening, often resulting in yellow thiochrome-like degradation products.[1] This indicates significant chemical breakdown.

Q4: Is it safe to use DTT or Beta-mercaptoethanol in my assay buffer with Bisbentiamine?

Answer: Proceed with extreme caution. Reasoning: Bisbentiamine relies on a disulfide bond for its structure. Strong reducing agents like DTT will cleave this bond, chemically altering the drug before it interacts with your target. Recommendation: If a reducing environment is required, validate that the cleavage of Bisbentiamine is not an interfering factor in your specific experimental design.

Module 5: Validation Protocol (Self-Check)

If you are using a stock solution stored for >3 months, perform this simple UV-Vis validation:

  • Dilution: Dilute the stock 1:1000 in Ethanol.

  • Scan: Measure absorbance from 200 nm to 400 nm.

  • Criteria: Bisbentiamine typically exhibits absorption maxima (

    
    ) near 235-240 nm  (benzoate moiety).[1][2]
    
  • Fail State: A significant shift in

    
     or the appearance of a new peak near 360-370 nm (thiochrome formation) indicates degradation.[2]
    

References

  • PubChem. (n.d.).[8][9] Bisbentiamine Compound Summary. National Library of Medicine. Retrieved May 12, 2025, from [Link]

  • Bettendorff, L. (2020). Thiamine. In Encyclopedia of Biological Chemistry III (3rd ed.). Elsevier. (Contextual grounding on thiamine disulfide stability and lipophilicity).
  • Gaylord Chemical. (2021). Dimethyl Sulfoxide (DMSO) Physical Properties & Stability. (Authoritative source on DMSO hygroscopicity). Retrieved from [Link]

  • Lonsdale, D. (2006). A Review of the Biochemistry, Metabolism and Clinical Benefits of Thiamin(e) and Its Derivatives. Evidence-Based Complementary and Alternative Medicine. (Mechanisms of disulfide transport). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Low Recovery of Bisbentiamine in Serum

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Bisbentiamine in serum. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high and reproducible recovery rates for this lipophilic thiamine derivative. As a Senior Application Scientist, I have compiled this resource based on extensive experience in bioanalytical method development, addressing common challenges with scientific rigor and providing field-tested solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have about working with Bisbentiamine in a serum matrix.

Q1: What makes Bisbentiamine challenging to extract from serum?

Bisbentiamine, a disulfide derivative of thiamine, possesses significant lipophilicity.[1] This property, while beneficial for bioavailability, presents challenges in a complex aqueous matrix like serum. Key issues include strong binding to serum proteins, particularly albumin, and potential partitioning into lipid micelles, making its extraction difficult. Furthermore, its disulfide bond can be susceptible to reduction or exchange reactions within the biological matrix.[1][2]

Q2: I'm seeing consistently low recovery. Where should I start my investigation?

Low recovery is a multi-faceted issue.[3] A systematic approach is crucial. Begin by evaluating your sample handling and preparation steps. Key areas to investigate are:

  • Sample Collection and Storage: Ensure consistency in anticoagulant use and storage conditions to prevent enzymatic activity.

  • Protein Precipitation Efficiency: Incomplete protein removal can trap the analyte, leading to co-precipitation.

  • Extraction Selectivity: Your chosen extraction method (e.g., LLE, SPE) may not be optimal for a lipophilic compound like Bisbentiamine.

  • Analyte Stability: Bisbentiamine's disulfide bond may be undergoing cleavage during your sample preparation workflow.

Q3: Is protein precipitation a suitable method for Bisbentiamine extraction?

Protein precipitation is a common and straightforward technique, but its success with lipophilic compounds like Bisbentiamine depends heavily on the choice of solvent and the precipitation conditions. While effective for removing the bulk of proteins, it may not be sufficient to release protein-bound Bisbentiamine, and the resulting supernatant can still contain interfering substances like phospholipids that cause matrix effects in LC-MS analysis.[4]

Q4: Can the disulfide bond of Bisbentiamine be cleaved during sample preparation?

Yes, the disulfide bond is susceptible to reduction by endogenous thiols present in serum, such as cysteine and glutathione. This can lead to the formation of thiamine and other derivatives, resulting in an underestimation of the parent compound.[2][5] Thiol-disulfide exchange reactions can be influenced by pH and temperature, making careful control of sample handling conditions critical.[6][7]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Low Recovery in Protein Precipitation

Protein precipitation is often the first line of attack for sample clean-up. If you're experiencing low recovery with this method, consider the following:

The Problem: Your recovery of Bisbentiamine after protein precipitation is below 70% and/or highly variable.

The Underlying Science: Bisbentiamine's lipophilicity leads to strong binding to serum albumin and other proteins.[7] The choice of precipitation solvent is critical to disrupt these interactions and efficiently precipitate the proteins while keeping the analyte in the supernatant. Inefficient precipitation can lead to the analyte being trapped in the protein pellet.[8]

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting low recovery in protein precipitation.

Step-by-Step Protocol: Optimizing Protein Precipitation

  • Solvent Selection:

    • Acetonitrile (ACN): Generally provides cleaner extracts and more efficient protein removal.[8]

    • Methanol (MeOH): Can be more effective at disrupting hydrophobic interactions, but may result in a less compact protein pellet.[9]

    • Recommendation: Start with a 3:1 ratio of cold ACN to serum. If recovery is poor, evaluate MeOH or an ACN/MeOH mixture.

  • Solvent to Sample Ratio:

    • A ratio of 3:1 (solvent:serum) is a good starting point. For highly protein-bound compounds, increasing this to 4:1 or 5:1 may improve recovery by further shifting the equilibrium.

  • pH Adjustment:

    • Bisbentiamine is a weakly basic compound. Acidifying the sample with a small amount of formic or acetic acid prior to adding the precipitation solvent can help to protonate the molecule, potentially reducing protein binding and improving solubility in the supernatant.

  • Temperature Control:

    • Perform the precipitation at low temperatures (e.g., on ice or at -20°C) to enhance protein precipitation and minimize enzymatic activity.[9]

Data Presentation: Comparison of Protein Precipitation Solvents

Precipitation SolventProsConsTypical Starting Ratio (Solvent:Serum)
Acetonitrile (ACN) Cleaner supernatant, efficient protein removal.[8]May be less effective for highly lipophilic compounds.3:1
Methanol (MeOH) Better at disrupting hydrophobic interactions.[9]Can result in a "fluffier" pellet, risk of incomplete precipitation.3:1
ACN/MeOH (e.g., 80:20) A good compromise, balancing protein removal and analyte solubility.Requires optimization of the solvent ratio.3:1
Acidified ACN Can improve recovery of basic compounds by reducing protein binding.Risk of analyte degradation if pH is too low.3:1 (with 0.1-1% acid)
Guide 2: Advanced Troubleshooting with Solid-Phase Extraction (SPE)

If protein precipitation fails to yield adequate recovery, a more selective sample clean-up technique like SPE is warranted.

The Problem: Low recovery after implementing an SPE protocol.

The Underlying Science: SPE offers superior clean-up by utilizing different retention mechanisms. For a lipophilic, weakly basic compound like Bisbentiamine, a reversed-phase (e.g., C8, C18) or a polymeric (e.g., HLB) sorbent is appropriate.[10] Low recovery can stem from incomplete retention on the sorbent, premature elution during washing, or incomplete elution from the sorbent.

Troubleshooting Workflow:

Caption: Systematic workflow for troubleshooting low SPE recovery.

Step-by-Step Protocol: Developing a Robust SPE Method for Bisbentiamine

  • Sorbent Selection:

    • Recommendation: Start with a polymeric reversed-phase sorbent like Oasis HLB, which offers good retention for a broad range of compounds and is stable across a wide pH range.[10] C8 or C18 silica-based sorbents are also good alternatives.

  • Conditioning and Equilibration:

    • Properly wet the sorbent with methanol, followed by equilibration with water or a weak buffer. This is crucial for consistent retention.

  • Sample Loading:

    • Dilute the serum sample (e.g., 1:1 with water or a weak acidic buffer) before loading. This reduces viscosity and ensures the analyte is in a favorable state for binding.

    • pH Control: Adjusting the sample pH to slightly basic (e.g., pH 7.5-8.5) will ensure the weakly basic Bisbentiamine is in its neutral form, maximizing retention on a reversed-phase sorbent.

  • Wash Step:

    • Wash with a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences without eluting the analyte.

  • Elution:

    • Elute with a strong organic solvent like methanol or acetonitrile.

    • pH Modification: Adding a small amount of acid (e.g., 0.1-1% formic acid) to the elution solvent will protonate the Bisbentiamine, disrupting its interaction with the sorbent and facilitating a more complete elution.

Guide 3: Addressing Bisbentiamine Stability - The Disulfide Bond Challenge

The Problem: Recovery is still low despite optimizing extraction, or you observe multiple related peaks in your chromatogram.

The Underlying Science: The disulfide bond in Bisbentiamine can be cleaved by reducing agents or through thiol-disulfide exchange reactions with free thiols in the serum.[2] This process is often time and temperature-dependent.

Preventative Measures:

  • Minimize Sample Processing Time: Work efficiently and keep samples on ice or at 4°C throughout the preparation process.

  • Thiol-Blocking Agents:

    • Consider adding a thiol-blocking agent like N-ethylmaleimide (NEM) to your sample immediately after collection or at the beginning of the extraction process. NEM forms a stable covalent bond with free thiol groups, preventing them from reducing the disulfide bond of Bisbentiamine.[11]

    • Protocol: Prepare a stock solution of NEM in a suitable solvent (e.g., DMSO or ACN). Add a small volume to the serum sample to achieve a final concentration of 5-10 mM. Incubate for a short period (e.g., 15-30 minutes) at room temperature before proceeding with protein precipitation or SPE.

  • pH Control:

    • Maintaining a slightly acidic pH (e.g., pH 6.0-6.5) can decrease the reactivity of thiolate anions, which are the primary species responsible for disulfide bond reduction.[5]

Summary of Key Recommendations

IssuePotential CauseRecommended Action
Low Recovery with PPT Strong protein binding, inefficient precipitation.Use cold acetonitrile (3:1), consider pH adjustment (acidification), or switch to a more robust method like SPE.
Low Recovery with SPE Suboptimal loading, wash, or elution conditions.Use a polymeric sorbent, adjust sample pH to ~8 for loading, wash with weak organic, and elute with acidified strong organic solvent.
Analyte Instability Cleavage of the disulfide bond.Minimize processing time, keep samples cold, and consider adding a thiol-blocking agent like N-ethylmaleimide (NEM).
Matrix Effects Co-elution of phospholipids and other endogenous components.Employ a more selective sample preparation method like SPE. Consider phospholipid removal plates if using protein precipitation.[4]

By systematically addressing these potential pitfalls, you can develop a robust and reliable method for the quantification of Bisbentiamine in serum, ensuring the accuracy and integrity of your research data.

References

  • Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • Troubleshooting protein recovery issues. (2025, March 20). Cytiva. Retrieved from [Link]

  • Disulfide Bond Analysis LC-MS Service. (2025, September 17). Rapid Novor. Retrieved from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Retrieved from [Link]

  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2024, December 24). Molecules. Retrieved from [Link]

  • An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. (2025, August 10). Analytical Biochemistry. Retrieved from [Link]

  • Troubleshooting protein purification? (2013, February 24). ResearchGate. Retrieved from [Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. (2022, December 1). American Pharmaceutical Review. Retrieved from [Link]

  • Overcoming Matrix Effects in the Analysis of Lipophilic Compounds. (n.d.). Anapharm Bioanalytics. Retrieved from [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone during Lyophilization and Storage in the Solid State. (2015, January 28). Molecular Pharmaceutics. Retrieved from [Link]

  • Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. (2014, May 5). Analytical Chemistry. Retrieved from [Link]

  • Protein Precipitation Methods for Proteomics. (2014, September 4). Bio-Synthesis. Retrieved from [Link]

  • Sensitivity, Selectivity, and Speed | Solving Analytical Challenges in Endocrinology using LC-MS/MS. (2021, January 8). YouTube. Retrieved from [Link]

  • Protein purification troubleshooting guide. (n.d.). Cytiva. Retrieved from [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues. (2025, May 9). Patsnap Synapse. Retrieved from [Link]

  • Benfotiamine compound, preparation method and pharmaceutical composition containing benfotiamine compound. (n.d.). Google Patents.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). Molecules. Retrieved from [Link]

  • The Role of Polymers in Solid-Phase Extraction and Sample Preparation. (n.d.). LCGC. Retrieved from [Link]

  • Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. (n.d.). Molecular Pharmaceutics. Retrieved from [Link]

  • Production method of benfotiamine. (n.d.). Google Patents.
  • Suppression of thiol exchange reaction in the determination of reduced-form thiols by high-performance liquid chromatography with fluorescence detection after derivatization with fluorogenic benzofurazan reagent, 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate and 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole. (2006). Biomedical Chromatography. Retrieved from [Link]

  • Clinical LC-MS/MS Systems: Analytical Capabilities. (n.d.). Waters Corporation. Retrieved from [Link]

  • A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022, October 5). Journal of Separation Science. Retrieved from [Link]

  • Insights into Large-Scale Synthesis of Benfotiamine. (n.d.). ResearchGate. Retrieved from [Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (n.d.). Molecules. Retrieved from [Link]

  • Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]

  • Abstracts & Summary Description of Benfotiamine. (n.d.). BenfoComplete. Retrieved from [Link]

  • Extraction of lipophilic compounds. (n.d.). BOKU Core Facilities. Retrieved from [Link]

  • Simple Approaches to Solid Phase Extraction (SPE) Method Development. (2016, April 6). YouTube. Retrieved from [Link]

Sources

Handling moisture sensitivity of crystalline C38H42N8O6S2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Moisture Mitigation Strategies for Dabigatran Etexilate Mesylate Compound ID:


Common Name:  Dabigatran Etexilate Mesylate (DEM)
Support Ticket:  #DEM-H2O-Protocol-001

Executive Summary

You are handling Dabigatran Etexilate Mesylate , a double-prodrug salt designed for oral delivery. While the mesylate salt formation significantly improves solubility compared to the free base, it introduces a critical vulnerability: high hygroscopicity .

This compound does not just "get wet"; moisture acts as a catalyst for rapid chemical degradation. The presence of water triggers the hydrolysis of the ethyl ester and hexyloxycarbonyl moieties, converting your active API into pharmacologically inactive impurities (Dabigatran free acid and intermediates) often within hours of exposure to ambient humidity.

Module 1: The Mechanism of Failure (Root Cause Analysis)

To prevent degradation, you must understand the chemistry of the failure. DEM is a "ticking clock" in the presence of moisture.

The Cascade:

  • Sorption: The methanesulfonate (mesylate) salt moiety aggressively pulls moisture from the air (Capillary Condensation).

  • Solvation: Micro-regions of the crystal lattice dissolve in the absorbed water.

  • Hydrolysis (The Kill Step): The now-mobile water molecules attack the ester linkages. This is autocatalytic; as acidic byproducts form, they lower the local pH, further accelerating hydrolysis.

Visualizing the Degradation Pathway

The following diagram illustrates the specific chemical breakdown you are fighting against.

DegradationPathway API Intact Dabigatran Etexilate Mesylate Inter Intermediate: Des-ethyl / Des-hexyl API->Inter Hydrolysis 1 (Ethyl Ester Cleavage) Moisture Moisture Ingress (>30% RH) Moisture->API Sorption Degradant Final Degradant: Dabigatran Free Acid (Inactive) Inter->Degradant Hydrolysis 2 (Carbamate Cleavage)

Figure 1: The stepwise hydrolytic degradation of Dabigatran Etexilate Mesylate triggered by moisture.[1]

Module 2: Environmental Control Protocols (SOPs)

Core Directive: Treat this compound as if it were a reactive reagent, not a stable salt.

Protocol A: Storage & Handling
ParameterCritical LimitScientific Rationale
Relative Humidity (RH) < 30% (Strict)Above 30% RH, the sorption isotherm spikes, leading to deliquescence.
Temperature 2°C – 8°C Kinetic slowing of the hydrolysis reaction.
Container Glass/HDPE + Desiccant Plasticizers in low-grade plastics can interact with the API; glass is preferred.
Headspace Argon/Nitrogen Purge Removes atmospheric moisture trapped in the bottle headspace before sealing.
Protocol B: Weighing & Dispensing

Do not open the stock container on an open benchtop.

  • Equilibration: Allow the sealed container to reach room temperature (20-25°C) before opening.

    • Why? Opening a cold bottle in a warm room causes immediate condensation on the powder (dew point effect).

  • Environment: Perform weighing in a glove box or a humidity-controlled isolator set to <25% RH.

  • Tools: Use anti-static weighing boats. Mesylates are prone to static charge, which causes particle scattering and increases surface area exposure to moisture.

Module 3: Troubleshooting & FAQs

Q1: The powder has formed hard clumps (caking). Can I grind it back into a powder? Status: CRITICAL STOP.

  • Answer: No. Caking is the physical evidence that capillary condensation has already occurred. The crystal lattice has likely collapsed, and hydrolysis has begun.

  • Action: Perform an HPLC purity check immediately. If impurities >0.5%, discard the batch. Grinding will only expose fresh surfaces to trapped moisture, accelerating degradation.

Q2: My assay potency dropped by 3% overnight. Is this normal? Status: ABNORMAL.

  • Answer: This indicates a "moisture excursion." Dabigatran Etexilate is stable if dry. A 3% drop suggests the ethyl ester has hydrolyzed.

  • Action: Check your solvent water content. If you stored the sample in solution (e.g., DMSO or Methanol), was it anhydrous? Protic solvents with trace water will degrade this compound rapidly.

Q3: Can I use standard silica gel desiccants? Status: CAUTION.

  • Answer: Yes, but Molecular Sieves (3Å or 4Å) are superior. Silica gel releases moisture back into the headspace if the temperature rises. Molecular sieves trap water irreversibly at standard storage temperatures.

Workflow: Handling "Suspect" Material

Use this decision tree if you suspect moisture exposure.

HandlingWorkflow Start Suspect Material (Clumping / Left Open) Visual Visual Inspection Start->Visual Dissolve Dissolve in Anhydrous ACN:Water Visual->Dissolve If caked HPLC Run HPLC (Stability Indicating) Dissolve->HPLC Decision Impurity Check HPLC->Decision Discard DISCARD (Chemical Integrity Lost) Decision->Discard > 1.0% Total Impurities Use PROCEED (Immediate Use Only) Decision->Use < 1.0% Total Impurities

Figure 2: Decision matrix for validating compromised Dabigatran Etexilate Mesylate.

Module 4: Analytical Validation

To confirm if your handling was successful, you must use a Stability-Indicating Method (SIM) . A standard assay will not suffice because the degradants are structurally similar to the parent.

Recommended HPLC Conditions:

  • Column: C18 (e.g., Inertsil ODS-3V), 150mm x 4.6mm.

  • Mobile Phase A: 0.1% Formic Acid or Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: Steep gradient (e.g., 10% B to 90% B) is required to separate the polar hydrolytic degradants from the lipophilic parent.

  • Detection: UV at 230 nm or 300 nm.

Acceptance Criteria:

Attribute Specification
Appearance Yellow-white crystalline powder
Water Content (KF) NMT 3.0%
Total Impurities NMT 1.0%

| Largest Unknown Impurity | NMT 0.10% |

References

  • PubChem. (n.d.).[5] Dabigatran Etexilate Mesylate (Compound Summary).[2][6][7][8] National Library of Medicine. Retrieved from [Link]

  • Shelke, P. G., & Chandewar, A. V. (2014). Validated stability-indicating high performance liquid chromatographic assay method for the determination of Dabigatran Etexilate Mesylate. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[6] Retrieved from [Link]

  • Mutha, V., et al. (2018).[2] Hydrolytic Degradation Study of Dabigatran Etexilate Mesylate: Isolation and Structural Elucidation of New Degradants. ResearchGate.[9][10] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2010). Chemistry Review: Pradaxa (Dabigatran Etexilate Mesylate). Center for Drug Evaluation and Research. Retrieved from [Link]

Sources

Reducing matrix effects in Bisbentiamine mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reducing Matrix Effects in Bisbentiamine LC-MS/MS Analysis

Subject: Advanced Troubleshooting & Method Optimization for Bisbentiamine Bioanalysis To: Bioanalytical Researchers / DMPK Scientists From: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

Bisbentiamine (O-benzoylthiamine disulfide) presents a unique dual-challenge in LC-MS/MS bioanalysis: it is highly lipophilic (unlike its metabolite, thiamine) and chemically labile due to its central disulfide bridge.[1] "Matrix effects" in this context are often a misdiagnosis of two distinct phenomena:

  • True Ion Suppression: Caused by co-eluting phospholipids in plasma/blood.

  • Pseudo-Matrix Effect (Stability): The conversion of Bisbentiamine to thiamine ex vivo during sample preparation, mimicking signal loss.

This guide moves beyond standard protocols to address the mechanistic root causes of these variances.

Module 1: Sample Preparation & Extraction Strategy

The Problem: Protein Precipitation (PPT) is the industry standard for speed, but it is catastrophic for Bisbentiamine analysis. PPT removes proteins but leaves >95% of phospholipids (glycerophosphocholines) in the supernatant.[1] These co-elute with lipophilic analytes like Bisbentiamine, causing severe ion suppression.

The Solution: Switch to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) .[1]

Protocol: Optimized LLE for Bisbentiamine

Rationale: Bisbentiamine is significantly more hydrophobic than endogenous thiamine. Using a non-polar solvent extracts the analyte while leaving water-soluble interferences (salts, thiamine, polar proteins) in the aqueous phase.

StepActionTechnical Justification
1. Aliquoting Transfer 50 µL Plasma/Blood into glass tube.Glass is preferred to minimize non-specific binding of lipophilic benzoyl groups.
2. Stabilization Add 10 µL Acidified Buffer (0.1% Formic Acid).[1]CRITICAL: Low pH inhibits disulfide exchange reactions that degrade Bisbentiamine to thiamine.
3. IS Addition Add 10 µL Stable Isotope Labeled IS (Bisbentiamine-d6).[1]Corrects for extraction efficiency and ionization variations.
4. Extraction Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1]These solvents target the lipophilic benzoyl moieties. Avoid chlorinated solvents if possible to reduce environmental impact.
5. Agitation Vortex 5 min; Centrifuge @ 4000g for 10 min.Ensures complete phase partitioning.
6. Separation Flash freeze aqueous layer (dry ice/acetone bath) and decant organic layer.[1]Prevents contamination from the "dirty" aqueous interface.
7. Reconstitution Evaporate to dryness (N2 stream, 40°C). Reconstitute in 100 µL Mobile Phase (50:50 MeOH:H2O).Matches initial mobile phase conditions to prevent peak distortion.

Module 2: Chromatographic Separation of Phospholipids

The Problem: Even with LLE, some phospholipids (PLs) may carry over. If they co-elute with Bisbentiamine, they compete for charge in the ESI source.

The Solution: Force a chromatographic separation between the analyte and the PLs.

  • Column Choice: C18 or Phenyl-Hexyl (1.7 µm or 2.6 µm particle size).[1]

  • The "Flush" Cycle: Phospholipids are extremely hydrophobic. They often elute after the analyte or carry over to the next injection.

Recommended Gradient (Generic C18, 2.1 x 50mm):

Time (min)% Organic (B)Flow RatePhase Description
0.0 - 0.55%0.4 mL/minLoad/Desalt
0.5 - 3.05% -> 95%0.4 mL/minAnalyte Elution (Bisbentiamine elutes ~2.5 min)
3.0 - 4.595%0.6 mL/min High Flow Wash (Removes Phospholipids)
4.5 - 4.695% -> 5%0.4 mL/minReturn to initial
4.6 - 6.05%0.4 mL/minRe-equilibration

Module 3: Visualizing the Matrix Effect Workflow

The following diagram illustrates the critical decision points where matrix effects and stability issues are introduced and mitigated.

Bisbentiamine_Workflow cluster_Prep Sample Preparation cluster_LCMS LC-MS/MS Analysis Sample Biological Sample (Plasma/Blood) Stab Acidification/Stabilization (Prevents Reduction) Sample->Stab Step 1 PPT Protein Precipitation (PPT) Coelution Co-elution with Phospholipids PPT->Coelution High Phospholipids LLE Liquid-Liquid Extraction (LLE/SLE) Clean Analyte Isolated LLE->Clean Phospholipids Removed Stab->PPT Fast but Dirty Stab->LLE Recommended Source ESI Source (Ionization) Coelution->Source Clean->Source Result_Bad Signal Suppression (Matrix Effect) Source->Result_Bad Ion Competition Result_Good Accurate Quantitation Source->Result_Good Clean Ionization

Caption: Workflow logic demonstrating how LLE prevents downstream ion competition in the ESI source compared to PPT.

Troubleshooting & FAQs

Q1: I switched to LLE, but I am still seeing signal suppression at the Bisbentiamine retention time. Why? A: You likely have endogenous interference or carryover .

  • Diagnosis: Perform a "Post-Column Infusion" experiment. Infuse a constant stream of Bisbentiamine standard post-column while injecting a blank matrix extract.

  • Observation: If the baseline dips at the retention time, suppression is real.

  • Fix: If LLE didn't fix it, the interference might be dosing vehicle (e.g., PEG) or a specific protein. Switch to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to wash with aggressive organic solvents before elution.[1]

Q2: My calibration curve is linear, but my QC samples show low recovery over time. A: This is a Stability issue, not a matrix effect. Bisbentiamine contains a disulfide bond.[2] In blood/plasma, free thiols (like glutathione) or enzymes can reduce the disulfide bond, breaking the molecule into thiamine and a mercaptobenzoate derivative.

  • Fix: Ensure samples are acidified (pH < 4) immediately upon collection.[1] Keep samples on ice. Do not use TCEP or DTT (reducing agents) in your sample prep, as they will destroy the analyte.

Q3: Can I use a Thiamine analog as an Internal Standard? A: No. Thiamine is too polar; it elutes in the void volume where salt suppression is highest. Bisbentiamine elutes much later in the organic gradient. They will experience different matrix effects.

  • Requirement: You must use a structural analog with similar lipophilicity (e.g., Fursultiamine) or, ideally, a Stable Isotope Labeled Bisbentiamine (e.g., Bisbentiamine-^13C_4 or -d_6).[1]

Q4: How do I confirm if my matrix effect is "acceptable"? A: Calculate the Matrix Factor (MF) according to FDA/EMA guidelines.



  • Acceptance: An MF between 0.85 and 1.15 is ideal. If MF < 0.5, your sensitivity is compromised, and you must improve extraction.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link][1]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link][1]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • PubChem Compound Summary: Bisbentiamine. (2024).[1] National Center for Biotechnology Information. [Link][1]

Sources

Validation & Comparative

Bisbentiamine vs. Fursultiamine: A Comparative Guide to Advanced Thiamine Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Efficacy Comparison for Drug Development Professionals

Introduction: Beyond Thiamine Hydrochloride

Thiamine (Vitamin B1) is an indispensable cofactor for fundamental enzymes in carbohydrate and energy metabolism, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase. Its deficiency leads to severe neurological and cardiovascular disorders, such as Wernicke-Korsakoff syndrome (WKS) and beriberi.[1][2] However, the therapeutic utility of standard thiamine hydrochloride is hampered by its hydrophilic nature, which results in limited, saturable absorption from the gastrointestinal tract and poor penetration of the blood-brain barrier (BBB).[3][4]

To overcome these limitations, lipophilic thiamine disulfide derivatives were developed. These prodrugs are engineered for superior absorption and tissue distribution, ensuring more effective delivery of thiamine to target sites, including the central nervous system. This guide provides a detailed, evidence-based comparison of two prominent disulfide derivatives: Bisbentiamine and Fursultiamine (Thiamine Tetrahydrofurfuryl Disulfide, TTFD), designed to inform researchers and drug development professionals on their respective efficacy profiles.

Section 1: Molecular Profile and Mechanism of Action

Both bisbentiamine and fursultiamine are structurally designed to be lipid-soluble, allowing them to bypass the capacity-limited active transport channels used by aqueous thiamine.[3][5] Instead, they are absorbed through passive diffusion across the intestinal mucosa. Once in circulation, they are reduced, breaking the disulfide bond to release active thiamine into the cells.[5] This thiamine is then phosphorylated to its active coenzyme form, thiamine pyrophosphate (TPP), which is essential for cellular energy production.[3]

Fursultiamine (TTFD) Fursultiamine is a synthetic derivative developed in Japan in the 1960s.[6] Its defining feature is the tetrahydrofurfuryl group attached to the disulfide bond, which confers high lipophilicity. This property is crucial for its enhanced absorption and ability to cross the BBB more effectively than standard thiamine.[7][8]

Bisbentiamine Also known as O-Benzoylthiamine disulfide, bisbentiamine is another lipid-soluble derivative.[9][10] Its structure consists of two thiamine molecules linked by a disulfide bond, with benzoyl groups that increase its lipophilicity.[5] This modification similarly facilitates efficient absorption and distribution to various tissues, including the brain and muscles.[5]

cluster_absorption Gastrointestinal Lumen cluster_cell Target Cell (e.g., Neuron) Oral Prodrug Bisbentiamine / Fursultiamine (Lipophilic) Intestinal Wall Intestinal Wall Oral Prodrug->Intestinal Wall Passive Diffusion Thiamine Thiamine (B1) TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) Thiamine->TPP Phosphorylation Metabolism Krebs Cycle & Pentose Phosphate Pathway TPP->Metabolism Cofactor Bloodstream Bloodstream Intestinal Wall->Bloodstream Enters Circulation BBB Blood-Brain Barrier Bloodstream->BBB Transport BBB->Thiamine Cellular Uptake & Reduction of Disulfide Bond

Caption: General absorption and metabolic pathway of lipophilic thiamine prodrugs.

Section 2: Head-to-Head Efficacy Comparison

A direct clinical comparison between bisbentiamine and fursultiamine is notably absent in the literature, representing a significant knowledge gap. However, by synthesizing data from various preclinical and clinical studies, we can construct a comparative profile.

Bioavailability and Pharmacokinetics

Both compounds demonstrate markedly superior bioavailability to water-soluble thiamine.[5][10] Their lipophilic nature allows them to be absorbed more efficiently and achieve higher concentrations in the blood.[3][11]

A key study directly compared the pharmacokinetics of fursultiamine with another lipophilic derivative, benfotiamine.[12] The results showed that the total systemic exposure to thiamine was slightly greater with fursultiamine than with benfotiamine, though the difference fell within the conventional bioequivalence range.[12] Another study in mice found that while benfotiamine led to higher blood concentrations of thiamine and TPP, both benfotiamine and fursultiamine resulted in a similar increase of free thiamine in the brain after chronic administration.[13] This suggests that despite potential differences in systemic bioavailability, the ultimate delivery of thiamine to the central nervous system may be comparable among advanced derivatives.

FeatureBisbentiamineFursultiamineStandard Thiamine
Chemical Class Thiamine Disulfide DerivativeThiamine Disulfide DerivativeThiamine Hydrochloride
Solubility Lipid-soluble, practically insoluble in water[9]Lipid-soluble, low water solubility[14]Water-soluble
Absorption Passive Diffusion[5]Passive Diffusion[3]Saturable Active Transport
Bioavailability High[10][15]High[6][7]Low / Limited
BBB Penetration Yes[5]Yes, efficient[7][8]Poor

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties.

Neurological and Therapeutic Applications

Both derivatives are indicated for treating severe thiamine deficiency states where rapid and effective repletion is critical.

Wernicke-Korsakoff Syndrome (WKS): WKS is an acute neurological emergency resulting from thiamine deficiency, commonly associated with alcohol use disorder.[1] Treatment requires high doses of parenteral thiamine to overcome impaired absorption and saturate tissues.[16][17] Both bisbentiamine and fursultiamine are indicated for WKS due to their ability to reliably increase thiamine levels.[6][10] One case report noted that 1000 mg/day of fursultiamine led to the attenuation of neurological deficits in a patient with Wernicke encephalopathy.[16]

Alzheimer's Disease (AD) and Cognitive Decline: Thiamine-dependent processes are impaired in the brains of AD patients.[18]

  • Fursultiamine: An open-label trial found that 100 mg/day of fursultiamine had a mild beneficial effect on cognitive and emotional symptoms in patients with mild AD.[19]

  • Bisbentiamine: It is also being explored for its potential in treating Alzheimer's and dementia due to its neuroprotective properties.[9]

Interestingly, a study in an AD mouse model found that while both benfotiamine and fursultiamine increased brain thiamine levels, only benfotiamine reduced amyloid plaque and phosphorylated tau levels.[18][20] Further investigation revealed that benfotiamine, but not fursultiamine, decreased the activity of the enzyme GSK-3.[21] This critical finding suggests that not all lipophilic derivatives are interchangeable and may possess unique, thiamine-independent mechanisms of action.

Other Therapeutic Areas:

  • Fursultiamine has demonstrated antioxidant and anti-apoptotic effects, protecting against drug-induced ototoxicity in mouse cochlear explants.[22] It has also been shown to have anti-inflammatory properties and may promote voluntary physical activity by increasing dopamine release in the brain.[23][24]

  • Bisbentiamine is indicated for neuralgia, muscle pain, and peripheral neuropathy, where metabolic dysfunction is a suspected cause.[10] It is also noted for its antioxidant properties.[11]

IndicationBisbentiamineFursultiamine
Wernicke-Korsakoff Syndrome Indicated for treatment[10]Used in treatment, with case reports of efficacy[6][16]
Alzheimer's Disease Explored for potential neuroprotective effects[9]Mild beneficial effects observed in a clinical trial[18][19]
Diabetic Neuropathy Explored for improving nerve conduction velocity[9][11]Not a primary focus in available literature
Anti-inflammatory Effects Noted for antioxidant properties[11]Demonstrated in preclinical models[24]
Antioxidant Effects Yes[11]Yes, demonstrated in ototoxicity models[22]

Table 2: Summary of Investigated and Established Therapeutic Applications.

Section 3: Experimental Protocols for Efficacy Evaluation

To objectively compare the efficacy of bisbentiamine and fursultiamine, a robust experimental design is essential. The following protocols outline key methodologies for assessing bioavailability and functional impact.

Protocol 1: Comparative Pharmacokinetic Analysis

Objective: To quantify and compare the concentration of thiamine and its phosphorylated esters in blood and brain tissue following oral administration of bisbentiamine versus fursultiamine.

Methodology:

  • Animal Model: Utilize adult male Sprague-Dawley rats (n=8-10 per group), acclimated for at least one week.

  • Groups:

    • Group 1: Vehicle control (e.g., corn oil).

    • Group 2: Bisbentiamine (e.g., 100 mg/kg, oral gavage).

    • Group 3: Fursultiamine (equimolar dose to Group 2, oral gavage).

  • Sample Collection: Collect whole blood (via tail vein or cardiac puncture) and brain tissue at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours post-administration). Whole blood is the required matrix as ~90% of circulating thiamine is thiamine pyrophosphate (TPP) located within erythrocytes.[25][26]

  • Sample Processing:

    • Blood: Add EDTA as an anticoagulant. Protect from light and store at -80°C.

    • Brain: Immediately flash-freeze in liquid nitrogen and store at -80°C.

  • Analyte Quantification: Use High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of thiamine, thiamine monophosphate (TMP), and TPP in whole blood lysates and brain homogenates.[26]

  • Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve), for each analyte in both blood and brain.

Causality and Validation: This protocol directly measures the primary outcome of interest: the ability of each prodrug to deliver thiamine to the systemic circulation and the target organ (brain). LC-MS/MS is the gold-standard analytical method, ensuring high specificity and sensitivity.[26] The inclusion of a time course allows for a complete pharmacokinetic profile, providing a more comprehensive comparison than a single time-point measurement.

Start Start: Animal Dosing Collection Timed Sample Collection (Whole Blood & Brain) Start->Collection Processing Sample Processing (Lysis / Homogenization) Collection->Processing Analysis LC-MS/MS Quantification (Thiamine, TMP, TPP) Processing->Analysis PK Pharmacokinetic Modeling (Cmax, Tmax, AUC) Analysis->PK End End: Comparative Data PK->End

Caption: Experimental workflow for comparative pharmacokinetic analysis.

Protocol 2: Functional Efficacy via Enzyme Activity

Objective: To assess the biological activity of the delivered thiamine by measuring the activity of the TPP-dependent enzyme, erythrocyte transketolase (ETK).

Methodology:

  • Study Design: Employ a similar animal model and grouping strategy as in Protocol 1, potentially using blood samples from the same study.

  • Assay: Perform the Erythrocyte Transketolase Activity (ETKA) assay on red blood cell lysates.[27][28]

  • Principle: The assay measures the rate of transketolase activity in two conditions:

    • Basal activity (no added TPP).

    • Stimulated activity (with exogenous TPP added to the reaction).

  • Measurement: The reaction can be monitored spectrophotometrically by measuring the rate of NADH depletion at 340 nm.[28]

  • Data Analysis: Calculate the ETK activation coefficient (ETKAC) or "TPP effect," expressed as the ratio or percentage of stimulated activity over basal activity.[27]

    • ETKAC = (Activity with added TPP) / (Basal Activity)

    • A low ETKAC (approaching 1.0) or TPP effect (<15%) indicates that the endogenous transketolase is already saturated with TPP, signifying a sufficient thiamine status.[27]

Causality and Validation: This functional assay provides a biologically relevant endpoint. It moves beyond simple concentration measurement to confirm that the thiamine delivered by the prodrugs is successfully converted to its active coenzyme form and is available to participate in metabolic processes. Comparing the ETKAC values between the bisbentiamine and fursultiamine groups provides a direct measure of their functional efficacy in replenishing the body's active thiamine pool.

Conclusion and Future Directions

Both bisbentiamine and fursultiamine represent significant advancements over standard thiamine, offering enhanced bioavailability and CNS penetration. They are potent tools for correcting thiamine deficiency and show promise in broader neurological applications.

The available evidence suggests that while both are highly effective thiamine prodrugs, they should not be considered entirely interchangeable. Preclinical data, particularly from studies comparing fursultiamine with the related derivative benfotiamine, indicate the potential for unique, thiamine-independent pharmacological effects that could differentiate their therapeutic profiles in conditions like Alzheimer's disease.[18][20]

The most pressing need for the research community is a well-controlled, head-to-head clinical trial directly comparing the pharmacokinetics and clinical efficacy of bisbentiamine and fursultiamine. Such a study would be invaluable for elucidating subtle but potentially significant differences in their performance and guiding the selection of the optimal thiamine prodrug for specific clinical indications. Future research should also aim to further unravel the thiamine-independent mechanisms of these molecules, which could open new avenues for therapeutic development.

References

  • Inxight Drugs. FURSULTIAMINE HYDROCHLORIDE.

  • Patsnap Synapse. (2024). What is the mechanism of Fursultiamine?

  • NINGBO INNO PHARMCHEM CO.,LTD. Fursultiamine: Advanced Vitamin B1 Derivative for Enhanced Bioavailability and Therapeutic Efficacy.

  • Mimori, Y., Katsuoka, H., & Nakamura, S. (1996). Thiamine therapy in Alzheimer's disease. Metabolic Brain Disease, 11(1), 89-94.

  • Patsnap Synapse. (2024). What is Fursultiamine used for?

  • Patsnap Synapse. (2024). What is the mechanism of Bisbentiamine?

  • Nagaoka, I., Tsuruta, A., & Yoshimura, M. (2009). Fursultiamine, a vitamin B1 derivative, enhances chondroprotective effects of glucosamine hydrochloride and chondroitin sulfate in rabbit experimental osteoarthritis. Journal of Orthopaedic Science, 14(6), 793-802.

  • Patsnap Synapse. (2024). What is Bisbentiamine used for?

  • Gibson, G. E., & Blass, J. P. (2014). Vitamin B1 (thiamine) and dementia. Annals of the New York Academy of Sciences, 1324, 1-10.

  • Alinamin Pharmaceutical Co., Ltd. (2018). Takeda Consumer Healthcare presented data during the 48th Society for Neuroscience annual meeting on the novel effect of Fursultiamine in promoting voluntary physical activity.

  • Medscape. (2025). Vitamin B1 (thiamine): Reference Range, Interpretation, Collection and Panels.

  • GBChemWin. Bisbentiamine (CAS 2667-89-2) | Bioavailable Vitamin B1 Derivative.

  • Caring Sunshine. Ingredient: Vitamin B1 (fursultiamine).

  • Pharmaoffer.com. Fursultiamine API Suppliers.

  • ResearchGate. (2021). Methods for assessment of Thiamine (Vitamin B1).

  • Dr.Oracle. (2025). Is it better to test thiamine levels in plasma or whole blood?

  • Langan, R. C., & Goodbred, A. J. (2017). Hiding in Plain Sight: Modern Thiamine Deficiency. Nutrients, 9(9), 957.

  • Mayo Clinic Laboratories. TDP - Overview: Thiamine (Vitamin B1), Whole Blood.

  • Affygility Solutions. Bisbentiamine - OEL Fastrac with ADE.

  • Pan, X., Gong, N., Zhao, J., Yu, Z., Gu, F., Chen, J., ... & Fei, G. (2010). Powerful beneficial effects of benfotiamine on cognitive impairment and β-amyloid deposition in amyloid precursor protein/presenilin-1 transgenic mice. Brain, 133(5), 1342-1351.

  • Kepp, O. (2016). Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases. Molecules, 21(5), 603.

  • Kim, H. J., Lee, J. H., Kim, S. H., Oh, S. J., Kim, Y. A., & Park, R. (2021). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea. Antioxidants, 10(11), 1735.

  • Gaignard, P., Le Quintrec, M. C., Gisselbrecht, M., De Antonio, M., & Slama, G. (2021). Protocols of Thiamine Supplementation: Clinically Driven Rationality vs. Biological Commonsense. Journal of Clinical Medicine, 10(11), 2419.

  • LibreTexts Chemistry. Thiamine analysis.

  • Edwards, K. A., & Baeumner, A. J. (2017). Thiamine Assays—Advances, Challenges, and Caveats. ChemistryOpen, 6(2), 178-191.

  • Santa Cruz Biotechnology. Bisbentiamine.

  • Park, M. K., Kim, Y., Kim, J., Cho, Y. S., & Kim, H. (2016). Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations. Clinical Therapeutics, 38(10), 2277-2285.

  • Gaignard, P., Le Quintrec, M. C., Gisselbrecht, M., De Antonio, M., & Slama, G. (2021). Protocols of Thiamine Supplementation: Clinically Driven Rationality vs. Biological Commonsense.

  • Pan, X., Chen, Z., Fei, G., & Xia, Z. (2011). Benfotiamine but not fursultiamine reduces GSK-3 enzyme activities in the brains of APP/PS1 transgenic mice. Neuroscience Letters, 490(2), 113-116.

  • Lin, C. M., Lin, Y. C., Chen, Y. H., & Tsai, R. K. (2021). Fursultiamine Alleviates Choroidal Neovascularization by Suppressing Inflammation and Metabolic Reprogramming. Translational Vision Science & Technology, 10(1), 16.

  • Medscape. (2023). Wernicke-Korsakoff Syndrome Medication: Nutrients.

  • Nishikawa, H., Fukuwatari, T., Kato, T., & Shibata, K. (2007). Comparison of the effects of pantethine and fursultiamine on plasma gastrointestinal peptide levels in healthy volunteers. Journal of Nutritional Science and Vitaminology, 53(5), 451-455.

  • Praharaj, S. K., Munoli, R. N., Shenoy, S., Udupa, S. T., & Thomas, L. S. (2021). High-dose thiamine strategy in Wernicke–Korsakoff syndrome and related thiamine deficiency conditions associated with alcohol use disorder. Indian Journal of Psychiatry, 63(2), 121-126.

  • El-Shenawy, S., El-Khatib, A., & El-Sayed, M. (2022). Oral Benfotiamine 300 mg Versus Intramuscular Thiamine in Diabetic Patients with Peripheral Neuropathy. Journal of Diabetes and Treatment.

  • Alzheimer's Society. Wernicke–Korsakoff syndrome.

  • Medscape. Benfotiamine vs Lipid-soluble Thiamine Disulfide Derivatives.

  • Day, E., Bentham, P. W., Callaghan, R., Kuruvilla, T., & George, S. (2013). Thiamine for prevention and treatment of Wernicke‐Korsakoff Syndrome in people who abuse alcohol. Cochrane Database of Systematic Reviews, (7).

  • Volvert, M. L., Seyen, S., Piette, M., Evrard, B., Gangolf, M., Plumier, J. C., & Bettendorff, L. (2008). Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives. BMC Pharmacology, 8(1), 10.

  • Raj, V., Jakaria, M., Jarial, N., Jo, S., & Cho, K. S. (2022). Thiamine and benfotiamine: Focus on their therapeutic potential. Heliyon, 8(10), e10928.

  • Cleveland Clinic. (2022). Wernicke-Korsakoff Syndrome: Causes, Symptoms & Treatment.

  • Gibson, G. E., Luchsinger, J. A., Cirio, R., Chen, H., Jicha, G. A., & Fonzetti, P. (2020). Benfotiamine and Cognitive Decline in Alzheimer's Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial. Journal of Alzheimer's Disease, 78(3), 989-1010.

  • Turner, R. S., He, B., Luchsinger, J. A., Jicha, G. A., & Gibson, G. E. (2024). Protocol for a seamless phase 2A-phase 2B randomized double-blind placebo-controlled trial to evaluate the safety and efficacy of benfotiamine in patients with early Alzheimer's disease (BenfoTeam). Alzheimer's & Dementia: Translational Research & Clinical Interventions, 10(1), e12513.

  • Stirban, A., Negrean, M., Stratmann, B., Gawlowski, T., Horstmann, T., Götting, C., ... & Tschoepe, D. (2006). Effects of benfotiamine treatment over 12 months on morphometric, neurophysiological and clinical measures in type 2 diabetes patients with symptomatic polyneuropathy: a randomized, placebo-controlled, double-blind clinical trial (BOND study). Diabetic Medicine, 23(11), 1204-1210.

Sources

Safety Operating Guide

Personal protective equipment for handling C38H42N8O6S2

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety protocols for handling Bisbentiamine (Chemical Formula: C38H42N8O6S2 ), a synthetic disulfide derivative of thiamine (Vitamin B1).[1]

While Bisbentiamine is a therapeutic agent used to treat thiamine deficiency, handling the pure, concentrated pharmaceutical ingredient (API) in a research setting presents distinct bio-safety risks compared to the finished dosage form.[1] The primary hazards are respiratory sensitization, mucous membrane irritation, and potential ocular damage from fine particulate dust.[1]

Part 1: Chemical Identity & Hazard Profile

Before selecting PPE, we must define the substrate's physicochemical behavior.

Parameter Data / Specification
Chemical Name Bisbentiamine (Benzoylthiamine disulfide)
CAS Number 2667-89-2
Molecular Weight 770.92 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in Methanol, Ethanol, Chloroform; Insoluble in Water
GHS Classification Warning (Acute Tox. 4 Oral, Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3)
Primary Risk Inhalation Sensitization: Thiamine derivatives can trigger hypersensitivity reactions (anaphylaxis) upon inhalation or parenteral contact.[1]

Part 2: The PPE Ensemble (Personal Protective Equipment)

Respiratory Protection (Critical)
  • Rationale: Bisbentiamine powder is fine and easily aerosolized. Inhaling bioactive amines/disulfides can sensitize the respiratory tract.

  • Standard Protocol (< 1g): N95 (NIOSH) or P2 (EN 143) filtering facepiece respirator.[1]

  • Bulk Protocol (> 1g or open manipulation): P100 (HEPA) or P3 half-face elastomeric respirator.[1]

  • Why? Surgical masks offer zero protection against chemical particulates.[1] You need a tight facial seal to prevent API inhalation.[1]

Dermal Protection
  • Rationale: Bisbentiamine is lipophilic (designed to cross the blood-brain barrier).[1] It can be absorbed through compromised skin or dissolve in sweat/lipids on the skin surface.

  • Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).[1]

  • Glove Protocol:

    • Double Gloving is required for solubilization steps (e.g., dissolving in methanol).[1]

    • Technique: Inspect for pinholes. Change gloves immediately if splashed with solvent (methanol carries the API through the glove barrier).[1]

Ocular Protection
  • Rationale: Crystalline powders cause mechanical abrasion and chemical irritation (pH changes upon contact with lacrimal fluid).[1]

  • Requirement: Chemical Safety Goggles (indirect venting) are superior to safety glasses.[1]

  • Note: If working with >10g or high-energy mixing, a Face Shield over goggles is mandatory.[1]

Body Protection
  • Requirement: Laboratory coat (buttoned to the neck) with long sleeves.[1]

  • Material: For bulk handling (>10g), use a Tyvek® (spunbond polyethylene) disposable lab coat or sleeve covers to prevent dust accumulation on personal clothing.[1]

Part 3: Operational Workflow & Engineering Controls

PPE is the last line of defense. It must be paired with the correct engineering controls.

Workflow Logic Diagram

The following diagram illustrates the decision matrix for safe handling based on operational scale.

SafetyMatrix Figure 1: Risk-Based Safety Decision Matrix for Bisbentiamine Start Start: Handling C38H42N8O6S2 Assess Assess Quantity & State Start->Assess SmallScale < 1g (Solid/Solids) Assess->SmallScale LargeScale > 1g or Solubilized Assess->LargeScale Controls1 Fume Hood (Sash <18") Nitrile Gloves (Single) Safety Glasses SmallScale->Controls1 Controls2 Fume Hood / BSC Class II Nitrile Gloves (Double) P100 Respirator + Goggles LargeScale->Controls2 Disposal Disposal: Solid Waste Bin (labeled Biological/Chem) Controls1->Disposal Controls2->Disposal

Step-by-Step Handling Protocol

1. Preparation (Donning)

  • Enter the lab and put on the lab coat.

  • Wash hands, then dry thoroughly.[1]

  • Don inner nitrile gloves .[1]

  • Don respirator (N95 or P100).[1] Perform a user seal check (positive/negative pressure check).[1]

  • Don safety goggles .

  • Don outer nitrile gloves (ensure they cover the lab coat cuff).[1]

2. Weighing & Solubilization

  • Location: All open handling must occur inside a Chemical Fume Hood or a Biological Safety Cabinet (BSC) exhausted to the outside.[1]

  • Static Control: Use an anti-static gun or bar if the powder is "fly-away" (electrostatic).[1]

  • Solvent Warning: Bisbentiamine is often dissolved in Methanol . Methanol permeates nitrile quickly (breakthrough < 10 mins).[1]

    • Critical Step: If methanol touches your outer glove, remove the outer glove immediately, wash the inner glove with water, and re-don a fresh outer glove.[1]

3. Decontamination & Doffing

  • Wipe down the balance and work area with 70% Ethanol or a mild detergent.

  • Dispose of wipes in the hazardous waste container.

  • Doffing Order (to prevent self-contamination):

    • Remove outer gloves (turn inside out).[1]

    • Remove goggles (handle by the strap).[1]

    • Remove lab coat.[1]

    • Remove respirator (handle by the straps, do not touch the front).[1]

    • Remove inner gloves.[1]

    • Wash hands immediately with soap and water for 20 seconds.

Part 4: Emergency Response

Scenario Immediate Action
Ocular Exposure Flush eyes at an eyewash station for 15 minutes . Hold eyelids open. Seek medical attention (thiamine analogs can cause irritation).[1]
Inhalation Move to fresh air immediately. If wheezing or difficulty breathing occurs (hypersensitivity), call emergency services.[1]
Skin Contact Wash with copious soap and water. Remove contaminated clothing.[1]
Spill (< 10g) Dampen a paper towel with water (to prevent dust), wipe up gently.[1] Do not dry sweep.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3034022, Bisbentiamine.[1] Retrieved from [Link][1]

  • BuyersGuideChem. Bisbentiamine CAS 2667-89-2 Properties and Suppliers. Retrieved from [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132).[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C38H42N8O6S2
Reactant of Route 2
Reactant of Route 2
C38H42N8O6S2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.